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Core Science & Biosynthesis

Foundational

Methyl 6-Formyl-2-methoxynicotinate: Structural Dynamics, Synthesis, and Application in Epigenetic Drug Discovery

Executive Summary In the rapidly evolving landscape of epigenetic drug discovery, functionalized pyridine derivatives serve as indispensable building blocks. Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of epigenetic drug discovery, functionalized pyridine derivatives serve as indispensable building blocks. Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) has emerged as a critical synthetic intermediate, particularly in the development of acylsulfonamide-based inhibitors targeting the histone acetyltransferase KAT6A (also known as MOZ). By providing a highly reactive formyl handle on an electron-deficient pyridine core, this compound enables the modular assembly of complex pharmacophores designed to disrupt oncogenic epigenetic signaling in acute myeloid leukemia and gliomas.

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, details a self-validating synthetic protocol governed by mechanistic causality, and explores its downstream application in the biochemical validation of KAT6A inhibitors.

Chemical Identity and Physical Properties

The structural architecture of methyl 6-formyl-2-methoxynicotinate dictates its utility in medicinal chemistry. The molecule features a central pyridine ring substituted with a methoxy group at C2, a methyl ester at C3 (nicotinate core), and a formyl group at C6. The strong electron-withdrawing nature of both the ester and formyl groups renders the pyridine ring highly electrophilic. The C6 formyl group is particularly valuable as it serves as a prime site for reductive aminations, Wittig reactions, or cross-coupling strategies to append target-binding warheads.

Quantitative Data Summary
PropertyValue
Chemical Name Methyl 6-formyl-2-methoxynicotinate
CAS Registry Number 2514958-11-1
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
SMILES String O=C(C1=CC=C(C=O)N=C1OC)OC
Appearance Solid (typically off-white to pale yellow)
Storage Conditions Inert atmosphere, 2-8°C (to prevent aldehyde oxidation)

Synthetic Methodology: The Lemieux-Johnson Oxidation

The standard synthesis of methyl 6-formyl-2-methoxynicotinate involves the oxidative cleavage of a terminal alkene precursor, methyl 2-methoxy-6-vinylnicotinate [1].

Mechanistic Causality

While ozonolysis is a classical method for cleaving alkenes to aldehydes, it requires specialized ozone-generating equipment and poses severe explosive hazards on a larger scale due to the formation of unstable ozonide intermediates. To circumvent this, the Lemieux-Johnson oxidation is employed. This method utilizes a catalytic amount of Osmium tetroxide (OsO₄) to dihydroxylate the alkene, forming a vicinal diol intermediate. Sodium periodate (NaIO₄) acts as a stoichiometric oxidant to cleave the diol into the desired aldehyde while simultaneously re-oxidizing the reduced Os(VI) species back to the active Os(VIII) catalyst. This catalytic cycle minimizes exposure to highly toxic and expensive osmium reagents while preventing the over-oxidation of the aldehyde to a carboxylic acid.

Synthesis SM Methyl 2-methoxy-6-vinylnicotinate (Starting Material) Reagents OsO4 (cat.) / NaIO4 H2O/THF, 0°C to RT SM->Reagents Dihydroxylation Diol Osmate Ester / Diol Intermediate (In situ) Reagents->Diol Product Methyl 6-formyl-2-methoxynicotinate (Target Product) Diol->Product Oxidative Cleavage

Lemieux-Johnson oxidative cleavage of vinylnicotinate to formylnicotinate.

Step-by-Step Protocol

This protocol is designed as a self-validating system; the inclusion of TLC monitoring ensures the reaction is driven to completion before workup.

  • Preparation: In a round-bottom flask, dissolve methyl 2-methoxy-6-vinylnicotinate (1.0 eq, e.g., 0.5 g, 2.58 mmol) in a 1:1 mixture of water and Tetrahydrofuran (THF) (10 mL total volume).

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add a 4% aqueous solution of Osmium tetroxide (OsO₄) (0.008 eq, 0.020 mmol) dropwise. Caution: OsO₄ is highly volatile and toxic; perform strictly in a fume hood.

  • Oxidant Addition: Slowly add Sodium periodate (NaIO₄) (2.0 eq, 1.10 g, 5.17 mmol) to the stirring mixture at 0°C.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm to Room Temperature (RT). Stir continuously for 12 hours.

  • Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexanes/Ethyl Acetate). The disappearance of the less polar vinyl starting material and the appearance of a more polar, UV-active aldehyde spot confirms successful cleavage.

  • Quenching and Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for subsequent synthetic steps [1].

Application in Drug Development: Targeting KAT6A

Methyl 6-formyl-2-methoxynicotinate is a cornerstone intermediate in the synthesis of acylsulfonamide inhibitors targeting KAT6A [1]. KAT6A (Monocytic Leukemia Zinc Finger Protein, MOZ) is a MYST-family histone acetyltransferase that functions as a potent epigenetic oncogene in several malignancies.

Epigenetic Mechanisms of KAT6A

The rationale for inhibiting KAT6A is grounded in two primary oncogenic pathways:

  • Inhibition of Cellular Senescence: Cellular senescence acts as a natural barrier to tumor growth. KAT6A represses senescence by maintaining H3K9 and H3K27 acetylation at the transcriptional start sites of genes (such as Cdc6, Ezh2, and E2f2) that inhibit the INK4A-ARF pathway [2].

  • PI3K/AKT Pathway Activation: In gliomas, KAT6A promotes the acetylation of histone H3 at lysine 23 (H3K23ac). This specific epigenetic mark recruits the chromatin reader TRIM24, which subsequently upregulates PIK3CA expression, hyperactivating the PI3K/AKT signaling cascade and driving tumor proliferation [3].

By utilizing methyl 6-formyl-2-methoxynicotinate to synthesize potent KAT6A inhibitors, researchers can chemically induce cellular senescence and downregulate PI3K/AKT signaling in cancer cells.

Pathway KAT6A KAT6A (MOZ) Histone Acetyltransferase H3K23 H3K23 Acetylation KAT6A->H3K23 Acetylates Senescence Inhibition of Cellular Senescence (INK4A-ARF Pathway) KAT6A->Senescence Represses TRIM24 TRIM24 Recruitment H3K23->TRIM24 Binds PI3K PI3K/AKT Activation TRIM24->PI3K Upregulates PIK3CA Tumor Glioma Tumorigenesis PI3K->Tumor Promotes Growth Senescence->Tumor Prevents restriction

KAT6A-mediated epigenetic signaling pathways driving tumorigenesis.

Experimental Validation: KAT6A TR-FRET Assay

To validate the biological efficacy of acylsulfonamide KAT6A inhibitors synthesized from methyl 6-formyl-2-methoxynicotinate, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed [1].

Mechanistic Causality of the Assay

TR-FRET relies on the proximity of two fluorophores. In this assay, KAT6A transfers an acetyl group from Acetyl-CoA to a biotinylated histone H4 peptide. A Europium (Eu)-labeled anti-acetyl lysine antibody binds to the acetylated peptide, while Streptavidin-labeled Allophycocyanin (APC) binds the biotin tag. When the peptide is acetylated, the Eu-antibody and APC are brought into close proximity, allowing energy transfer (FRET signal). If an inhibitor is effective, acetylation is blocked, the Eu-antibody cannot bind, and the FRET signal is abolished. The time-resolved nature of the measurement eliminates short-lived background fluorescence, ensuring high trustworthiness and signal-to-noise ratio.

Step-by-Step Protocol

Self-Validation Note: This protocol requires a Positive Control (Enzyme + Substrate + DMSO, defining 100% activity) and a Negative Control (Substrate + DMSO only, defining 0% activity) to establish the dynamic range.

  • Compound Preparation: Serially dilute the synthesized KAT6A inhibitor in DMSO to create a 10-point dose-response curve.

  • Incubation: In a 384-well microplate, add the inhibitor dilutions to the KAT6A enzyme in assay buffer (50 mM Tris-HCl pH 8.0, 0.1 mM EDTA, 0.01% Tween-20, 1 mM DTT). Incubate on a plate shaker at 300 rpm for 30 minutes at 25°C to allow compound binding.

  • Reaction Initiation: Add 5 μL of a substrate mix containing biotinylated histone H4 peptide (final concentration 200 nM) and Acetyl-CoA (final concentration 600 nM).

  • Enzymatic Reaction: Incubate the plate for 60 minutes at 25°C on a plate shaker at 300 rpm.

  • Detection: Add 5 μL of a detection mix containing the Europium-labeled anti-acetyl antibody and Streptavidin-APC.

  • Readout: Incubate for an additional 60 minutes at RT. Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm or 340 nm; emission at 615 nm for Eu and 665 nm for APC).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Normalize the data against the positive and negative controls to determine the IC₅₀ value of the inhibitor.

References

  • Title: Acylsulfonamide KAT6A inhibitors (US Patent 12428379B2)
  • Title: MOZ (MYST3, KAT6A) inhibits senescence via the INK4A-ARF pathway Source: Oncogene (Nature Publishing Group) URL: [Link]

  • Title: Histone acetyltransferase KAT6A upregulates PI3K/AKT signalling through TRIM24 binding Source: Cancer Research (American Association for Cancer Research) URL: [Link]

Exploratory

Comprehensive Physicochemical Profiling and Synthetic Methodology of Methyl 6-Formyl-2-Methoxynicotinate

Executive Summary Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical synthon in modern drug discovery. Most notably, it is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a highly functionalized, electron-deficient pyridine derivative that serves as a critical synthon in modern drug discovery. Most notably, it is utilized as an advanced intermediate in the synthesis of acylsulfonamide KAT6A inhibitors[1], which are actively investigated for targeted oncology therapies. This whitepaper provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic workflows, and self-validating protocols for determining its solubility and thermal characteristics.

Physicochemical Data Matrix

Understanding the baseline properties of this intermediate is essential for downstream formulation and reaction optimization. The presence of an ester, a methoxy group, and an aldehyde on a pyridine core creates a complex push-pull electronic system that dictates its physical behavior.

Table 1: Quantitative Physicochemical Summary

PropertyValueMethod / Source
Molecular Formula C9H9NO4[2]Structural Calculation
Molecular Weight 195.17 g/mol [2]Exact Mass Determination
CAS Registry Number 2514958-11-1Chemical Databases[3]
Boiling Point No experimental data available[4]Standard Catalogs (Predicted ~290-310 °C)
Thermodynamic Solubility Solvent dependent (High in DCM/THF; Low in H₂O)Shake-Flask LC-UV (Protocol detailed below)
Causal Analysis of Physicochemical Properties
  • Molecular Weight (195.17 g/mol ): At sub-200 Da, this molecule is an ideal fragment-like building block. It leaves ample molecular weight "budget" for further elaboration while strictly adhering to Lipinski’s Rule of Five for oral bioavailability.

  • Boiling Point Dynamics: Standard chemical catalogs report "No data available" for the exact boiling point of this specific isomer[4]. Causality: Highly functionalized aromatic aldehydes often undergo thermal degradation or polymerization before reaching their atmospheric boiling point. Consequently, thermal profiling must be conducted via Differential Scanning Calorimetry (DSC) rather than traditional distillation.

  • Solubility Profile: The molecule lacks strong hydrogen bond donors but possesses multiple hydrogen bond acceptors (N, O). This structural feature renders it highly soluble in aprotic polar solvents (THF, DMSO) and chlorinated solvents (DCM), but results in poor aqueous solubility.

Synthetic Methodology: The Lemieux-Johnson Oxidation

The standard route to synthesize methyl 6-formyl-2-methoxynicotinate involves the oxidative cleavage of a vinyl precursor, methyl 2-methoxy-6-vinylnicotinate[1].

Mechanistic Causality

While ozonolysis is a traditional method for cleaving olefins, it requires specialized equipment and extreme cold (-78 °C), and risks over-oxidizing the pyridine nitrogen to an N-oxide. Instead, the Lemieux-Johnson oxidation is employed[1].

  • Osmium Tetroxide (OsO₄): Used in catalytic amounts (e.g., 4% aqueous solution) to form an intermediate osmate ester, which hydrolyzes to a vicinal diol.

  • Sodium Periodate (NaIO₄): Acts as the stoichiometric oxidant (typically 2 equivalents). It cleaves the diol to yield the target formyl group and simultaneously re-oxidizes the reduced Os(VI) back to the active Os(VIII) catalyst.

  • Solvent System (Water/THF): A biphasic or miscible co-solvent system is critical. THF dissolves the hydrophobic vinylnicotinate, while water dissolves the inorganic NaIO₄ and OsO₄, facilitating the interfacial reaction.

SynthesisWorkflow Start Methyl 2-methoxy-6-vinylnicotinate (Starting Material) Reagents Add 4% aq. OsO4 & NaIO4 in H2O/THF at 0°C Start->Reagents Intermediate Osmate Ester / Diol Formation (In situ Intermediate) Reagents->Intermediate Catalytic OsO4 Cleavage Oxidative Cleavage (Warmed to RT for 12h) Intermediate->Cleavage NaIO4 (2 eq.) Quench Quench with Ice Water & Extract with EtOAc Cleavage->Quench Completion Product Methyl 6-formyl-2-methoxynicotinate (Target Synthon) Quench->Product Isolation

Figure 1: Lemieux-Johnson oxidative cleavage workflow for synthesizing methyl 6-formyl-2-methoxynicotinate.

Protocol 1: Step-by-Step Synthesis (Self-Validating System)
  • Preparation: Dissolve 0.5 g (2.58 mmol) of methyl 2-methoxy-6-vinylnicotinate in a 1:1 mixture of Water and THF (5 mL each)[1]. Cool the reaction vessel to 0 °C to control the initial exothermic osmate ester formation.

  • Catalyst Addition: Add 0.007 g (0.020 mmol) of a 4% aqueous solution of OsO₄[1].

  • Oxidant Addition: Slowly add 1.10 g (5.17 mmol, ~2 eq.) of NaIO₄[1].

  • Propagation: Remove the ice bath, warm to room temperature (RT), and stir for 12 hours[1].

  • System Validation (Crucial): Monitor the reaction via TLC or LC-MS. Self-Validation Step: Before extraction, quench the reaction with aqueous sodium thiosulfate. This visibly reduces residual OsO₄ to a black precipitate of OsO₂, ensuring no active oxidant carries over to cause false-positive degradation peaks during downstream analysis.

  • Isolation: Quench with ice water, extract the aqueous layer with Ethyl Acetate (EtOAc)[1], dry over Na₂SO₄, and concentrate under reduced pressure.

Equilibrium Solubility Determination

For drug development professionals, relying on kinetic solubility (spiking a DMSO stock into buffer) is a critical error, as it often results in a supersaturated, metastable state. To understand the true formulation limits of methyl 6-formyl-2-methoxynicotinate, thermodynamic solubility must be measured.

SolubilityWorkflow Prep Weigh Excess Solid (Methyl 6-formyl-2-methoxynicotinate) Buffer Add Aqueous Buffer (e.g., PBS pH 7.4) Prep->Buffer Incubate Shake/Incubate at 25°C (24-48 hours) Buffer->Incubate Separate Centrifugation / Filtration (Phase Separation) Incubate->Separate Equilibrium Reached Analyze HPLC-UV Analysis of Supernatant Separate->Analyze Supernatant Result Calculate Thermodynamic Solubility Analyze->Result

Figure 2: Shake-flask experimental workflow for determining thermodynamic solubility.

Protocol 2: Shake-Flask LC-UV Method (Self-Validating System)
  • Saturation Setup: Add an excess amount of solid methyl 6-formyl-2-methoxynicotinate (e.g., 10 mg) to a glass vial containing 1 mL of PBS (pH 7.4).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 25 °C for 24 to 48 hours. Causality: This extended timeframe provides the activation energy necessary for the dissolution-precipitation cycle to reach a true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

  • System Validation (Crucial): Self-Validation Step: Visually inspect the vial post-centrifugation. A solid pellet must remain at the bottom. If the solid has completely dissolved, the system is not saturated, and the resulting data point is invalid. You must add more solid and repeat step 2.

  • Quantification: Carefully extract an aliquot of the clear supernatant, dilute appropriately with mobile phase, and analyze via HPLC-UV against a known calibration curve of the compound.

References[1] Methyl 6-Formyl-2-methoxynicotinate | 2514958-11-1 - MilliporeSigma. sigmaaldrich.com. Verified Link[4] 2514958-11-1 | Methyl 6-formyl-2-methoxynicotinate | BLD Pharm. bldpharm.com. Verified Link[2] US12428379B2 - Acylsulfonamide KAT6A inhibitors - Google Patents. google.com. Verified Link[3] CAS:1393533-87-3 Methyl 2-formyl-6-methoxyisonicotinate - 毕得医药. bidepharm.com. Verified Link[5] 401792-87-8 | Methyl 5-formyl-6-methoxypicolinate | BLD Pharm. bldpharm.com. Verified Link

Sources

Foundational

Toxicological Profiling and In Vitro Safety Assessment of Methyl 6-Formyl-2-methoxynicotinate: A Technical Whitepaper

Executive Summary As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the safety evaluation of early-stage intermediates becomes paramount. Methyl 6-Formyl-2-methoxynicoti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, the safety evaluation of early-stage intermediates becomes paramount. Methyl 6-Formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a versatile pyridine derivative featuring an ester, a methoxy group, and a highly reactive formyl moiety (1)[1]. While its polyfunctional nature makes it an excellent scaffold for synthesizing complex Active Pharmaceutical Ingredients (APIs), the presence of the C6-formyl group introduces specific toxicological liabilities that must be rigorously managed.

As a Senior Application Scientist, I approach the safety profiling of such compounds not merely as a checklist, but as a mechanistic puzzle. The formyl group is a known structural alert for genotoxicity due to its electrophilic nature. This whitepaper delineates the causality behind its toxicity, establishes a self-validating framework for in vitro safety testing, and provides a comprehensive Material Safety Data Sheet (MSDS) summary.

Mechanistic Toxicology: The Formyl Alert

The primary toxicological driver in Methyl 6-Formyl-2-methoxynicotinate is the C6-carboxaldehyde group. Aldehydes are reactive carbonyls characterized by a polarized carbon–oxygen double bond, rendering the carbonyl carbon a strong electrophile. In biological systems, this electrophile readily undergoes nucleophilic attack by primary amines—such as the ϵ -amino groups of lysine residues in proteins or the exocyclic amine groups of DNA nucleobases (2)[2].

This reaction forms a Schiff base (imine), leading to protein crosslinking and DNA adduct formation. Consequently, aromatic aldehydes frequently flag positive in predictive genotoxicity models and require empirical validation under ICH M7 guidelines to rule out mutagenic potential (3)[3].

ToxicityPathway A Methyl 6-Formyl-2-methoxynicotinate B Electrophilic C6-Formyl Group A->B C Nucleophilic Attack (Cellular Amines) B->C D Schiff Base Formation (Protein Crosslinking) C->D E DNA Adduct Formation (Genotoxic Alert) C->E F In Vitro Cytotoxicity (e.g., HepG2 IC50 drop) D->F G Ames Test Positivity (ICH M7 Flag) E->G

Figure 1: Mechanistic pathway of formyl-mediated electrophilic toxicity and in vitro outcomes.

Material Safety Data & Physicochemical Profile

Before initiating in vitro assays, establishing baseline handling safety is critical. Based on structural analogs and GHS classification standards for pyridine carboxaldehydes, the compound requires strict engineering controls to prevent acute exposure.

Table 1: Material Safety Data Sheet (MSDS) & Physicochemical Summary

ParameterSpecification / Hazard Data
Chemical Name Methyl 6-Formyl-2-methoxynicotinate
CAS Number 2514958-11-1
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
GHS Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously)
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen) to prevent autoxidation of the formyl group to a carboxylic acid.

In Vitro Safety Data & Experimental Protocols

To accurately assess the safety profile of Methyl 6-Formyl-2-methoxynicotinate, we must separate general cytotoxicity from genotoxicity. We employ a two-pronged approach: the MTT Cell Viability Assay for general cytotoxicity and the Bacterial Reverse Mutation Assay (Ames Test) for genotoxicity.

Table 2: Predictive In Vitro Toxicity Thresholds for Pyridine Carboxaldehydes

Assay TypeTarget EndpointRepresentative Threshold / ObservationCausality / Relevance
MTT Viability (HepG2) General CytotoxicityIC50 ≈ 15 - 45 µMReflects baseline cellular damage primarily driven by protein crosslinking via the C6-formyl group.
Ames Test (TA98/TA100) Base-pair / FrameshiftOften Negative or Weakly PositiveStandard strains often miss aldehyde-induced crosslinking.
Ames Test (TA102) Oxidative / CrosslinkingHigh Risk of Positivity (RAV > 100)TA102 specifically detects AT-site crosslinking characteristic of reactive carbonyls.
General Cytotoxicity (MTT Assay)

Pyridine carboxaldehydes typically exhibit dose-dependent cytotoxicity (4)[4]. The MTT assay measures cellular metabolic activity, providing a reliable proxy for cell viability. We utilize HepG2 (human liver cancer) cells because they retain endogenous metabolic capacity, offering a more physiologically relevant model for hepatotoxic building blocks.

Protocol: Self-Validating MTT Assay for Pyridine Derivatives Causality Note: We mandate a serum-free starvation period prior to treatment. Why? Because the formyl group of the test compound will readily react with the abundant albumin in fetal bovine serum (FBS), artificially lowering the effective concentration and yielding a false-negative safety profile.

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Serum Starvation: Aspirate media, wash with PBS, and replace with serum-free DMEM for 12 hours to synchronize the cell cycle and eliminate protein-binding artifacts.

  • Compound Exposure: Prepare a 10 mM stock of Methyl 6-Formyl-2-methoxynicotinate in anhydrous DMSO. Perform serial dilutions in serum-free media (1, 10, 25, 50, 100 µM). Ensure final DMSO concentration is ≤0.5% to prevent solvent toxicity. Add to wells and incubate for 24 hours.

  • Internal Validation Control: Include a positive control (e.g., Doxorubicin, 1 µM) to validate assay sensitivity, and a vehicle control (0.5% DMSO) to establish baseline viability.

  • Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Formazan crystals are solubilized with 100 µL DMSO. Read absorbance at 570 nm using a microplate reader.

Genotoxicity (Ames Test)

Because the formyl group can form DNA adducts, an Ames test is mandatory. Causality Note: Standard Ames testing often relies on Salmonella typhimurium strains TA98 and TA100. However, for reactive aldehydes, we must include strain TA102. TA102 has an AT-rich target site and is uniquely sensitive to cross-linking agents and oxidative damage caused by reactive carbonyls (5)[5]. Omitting TA102 when testing an aldehyde is a critical methodological flaw.

Protocol: Miniaturized Fluctuation Ames Test (OECD 471 Adapted)

  • Strain Preparation: Culture S. typhimurium strains TA98, TA100, and TA102 overnight in Oxoid nutrient broth to an OD600 of ~1.0.

  • Metabolic Activation: Prepare 10% rat liver S9 mix (induced with Aroclor 1254) supplemented with NADP and glucose-6-phosphate. Why? To simulate hepatic metabolism, as the ester or methoxy groups may be cleaved in vivo to yield more toxic phenolic or acidic metabolites.

  • Exposure: In a 384-well plate, combine 10 µL of test compound (0.1 to 500 µ g/well ), 10 µL of S9 mix (or buffer for -S9 conditions), and 10 µL of bacterial suspension.

  • Incubation & Scoring: Add 200 µL of histidine-deficient indicator media (containing bromocresol purple). Incubate for 48 hours at 37°C. Wells that mutate and grow will ferment the carbon source, dropping the pH and turning the indicator from purple to yellow.

  • Validation: The assay is only valid if the positive controls (e.g., 2-Aminoanthracene for +S9, Mitomycin C specifically for TA102 -S9) yield a >3-fold increase in revertant wells compared to the DMSO vehicle control.

Conclusion & Strategic Recommendations

Methyl 6-Formyl-2-methoxynicotinate is a highly valuable but chemically reactive intermediate. Its in vitro safety profile is heavily dictated by the C6-formyl group, which necessitates stringent PPE during handling and robust genotoxicity screening (specifically utilizing the TA102 strain) to satisfy ICH M7 requirements. By employing serum-free cytotoxicity assays and metabolically activated mutagenicity screens, development teams can accurately map its toxicological boundaries and design appropriate downstream purging strategies to ensure the final API remains uncompromised.

References

  • Title: Aldehyde-Associated Mutagenesis: Current State of Knowledge Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]

  • Title: Screening for Ames mutagenicity of food flavor chemicals by (quantitative) structure-activity relationship Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Cytotoxic Evaluation of Substituted Benzaldehydes Source: Universidade Federal do Ceará (Eur. Chem. Bull.) URL: [Link]

  • Title: Safety Assessment of Benzaldehyde as Used in Cosmetics Source: Cosmetic Ingredient Review URL: [Link]

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction Analysis of Methyl 6-Formyl-2-methoxynicotinate

Executive Summary Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced therapeutics, including acyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of advanced therapeutics, including acylsulfonamide KAT6A inhibitors[1]. For researchers and drug development professionals, understanding the solid-state properties, 3D conformation, and intermolecular interactions of this intermediate is paramount. Precise crystallographic data optimizes downstream synthetic steps, guides formulation strategies, and ensures batch-to-batch consistency. This whitepaper details the comprehensive methodology for the Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) analysis of this compound, providing a self-validating framework for structural elucidation.

Chemical Context and Synthetic Origin

The structural complexity of Methyl 6-formyl-2-methoxynicotinate arises from its densely substituted pyridine core. Typically synthesized via the oxidative cleavage of methyl 2-methoxy-6-vinylnicotinate using osmium tetroxide ( OsO4​ ) and sodium periodate ( NaIO4​ ) [1], the resulting formyl group introduces a highly reactive electrophilic center. The methoxy and methyl ester groups dictate the steric and electronic landscape of the molecule. Establishing the exact spatial orientation of these functional groups via X-ray diffraction is essential for predicting the molecule's reactivity in subsequent cross-coupling or condensation reactions.

Crystallization Protocol: A Self-Validating Workflow

To obtain diffraction-quality single crystals, a controlled supersaturation environment is required. The following protocol leverages vapor diffusion to ensure high-fidelity crystal growth.

Step-by-Step Methodology
  • Dissolution : Dissolve 50 mg of highly purified Methyl 6-formyl-2-methoxynicotinate in 2 mL of a good solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free glass vial.

    • Causality : Removing heterogeneous nucleation sites (dust or undissolved particulates) prevents premature, rapid precipitation, ensuring that nucleation occurs purely driven by controlled supersaturation.

  • Vapor Diffusion Setup : Place the open sample vial inside a larger, sealable chamber containing 10 mL of an antisolvent (e.g., n-hexane or pentane). Seal the outer chamber tightly.

  • Thermal Control : Store the chamber in a vibration-free incubator at a constant 4 °C for 3 to 7 days.

    • Causality : Maintaining a low, constant temperature slows the diffusion rate of the antisolvent vapor into the sample solution. This thermodynamic control minimizes defect formation and twinning, yielding macroscopic single crystals with the high long-range order required for high-resolution X-ray diffraction.

Workflow A Synthesis & Purification (Methyl 6-Formyl-2-methoxynicotinate) B Solvent Screening (DCM, EtOAc, Hexane) A->B C Slow Evaporation / Vapor Diffusion (Controlled Temp: 4°C - 20°C) B->C D Crystal Harvesting (Microscope Selection) C->D E Mounting on Diffractometer (Cryoloop, Paratone Oil) D->E F Data Collection (Mo/Cu Kα, 100-173 K) E->F

Step-by-step experimental workflow for crystallization and SCXRD data collection.

Single-Crystal X-Ray Diffraction (SCXRD) Methodology

Once suitable crystals are harvested, they must be subjected to rigorous X-ray analysis to determine the absolute structure.

Experimental Protocol
  • Crystal Selection & Mounting : Under a polarized light microscope, select a single crystal exhibiting uniform extinction (indicative of a lack of twinning) with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen micromount.

  • Cryocooling : Immediately transfer the mount to the diffractometer equipped with an open-flow nitrogen cryostat set to 100–173 K.

    • Causality : Cryocooling serves two critical functions. First, it freezes the Paratone oil, rigidly securing the crystal. Second, it drastically minimizes the thermal vibrations of the atoms (reducing Atomic Displacement Parameters, ADPs). This exponentially increases the intensity of high-angle diffraction spots and allows for the accurate localization of lighter atoms, such as hydrogen [2].

  • Data Collection : Utilize a diffractometer equipped with a microfocus X-ray source. For weakly diffracting organic crystals, Cu Kα radiation ( λ = 1.54184 Å) is preferred due to its higher flux, though Mo Kα ( λ = 0.71073 Å) can be used to minimize absorption effects.

  • Data Reduction & Absorption Correction : Integrate the raw diffraction frames using software like APEX or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the differential absorption of X-rays based on the crystal's shape and orientation.

Structure Solution and Refinement Pipeline

The phase problem is solved using intrinsic phasing or direct methods (SHELXT). The initial structural model is then refined using full-matrix least-squares on F2 (SHELXL). All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

  • Trustworthiness & Self-Validation : The crystallographic model is an inherently self-validating system. The refinement is only considered successful and scientifically sound when the final R1​ factor is < 5% (0.05), the Goodness-of-Fit (GooF) is near 1.0, and the residual electron density map shows no unassigned peaks greater than 0.5 e3 . Furthermore, the structure must pass an automated checkCIF validation without generating Level A or B alerts.

DataProcessing A Raw Diffraction Frames (.brm / .sfrm) B Data Reduction & Integration (APEX / CrysAlisPro) A->B C Absorption Correction (SADABS / SCALE3 ABSPACK) B->C D Structure Solution (SHELXT - Direct Methods) C->D E Structure Refinement (SHELXL - Least Squares) D->E F Validation & CIF Generation (checkCIF / PLATON) E->F

Computational pipeline for X-ray diffraction data reduction, solution, and refinement.

Structural Analysis & Molecular Geometry

Based on the crystallographic behavior of structurally analogous pyridine-3-carboxylates and 2-alkoxynicotinates[3][4], Methyl 6-formyl-2-methoxynicotinate is expected to exhibit the following solid-state characteristics:

  • Space Group : The compound will likely crystallize in a centrosymmetric monoclinic space group, such as P21​/c , which is highly favored for planar organic molecules lacking chiral centers.

  • Conformational Planarity : The pyridine ring is strictly planar. To maximize π -conjugation, the formyl group at C6 and the methyl ester at C3 are expected to be nearly coplanar with the pyridine ring. However, steric repulsion from the C2-methoxy group may induce a slight torsional twist in the adjacent ester moiety.

  • Intermolecular Interactions : Lacking strong classical hydrogen bond donors (O-H or N-H), the crystal lattice is predominantly stabilized by weak non-covalent interactions.

    • C-H···O Interactions: Weak hydrogen bonding occurs between the highly polarized formyl oxygen and adjacent pyridine or methoxy protons.

    • π

      π Stacking: The aromatic pyridine rings will engage in offset face-to-face π

      π stacking, with centroid-to-centroid distances typically ranging from 3.7 to 4.0 Å [4].
Quantitative Data Presentation

The table below summarizes the expected crystallographic parameters and validation metrics for the SCXRD analysis of this compound class.

Crystallographic ParameterExpected Value / RangeAnalytical Significance
Crystal System Monoclinic or TriclinicDictates the symmetry and optical properties of the bulk solid.
Space Group P21​/c or P1ˉ Defines the 3D translational symmetry; confirms lack of chirality.
Data Collection Temp. 100 K – 173 KMinimizes thermal motion, allowing accurate hydrogen placement.
Radiation Source Cu K α (1.54184 Å)Provides high diffraction intensity for small organic crystals.
Final R1​ Factor <0.05 (5%)Primary metric of model accuracy; lower values indicate a better fit.
Weighted wR2​ <0.15 (15%)Accounts for data variance across all reflections.
Goodness-of-Fit (GooF) 0.95 – 1.05Validates the weighting scheme applied during least-squares refinement.

Powder X-Ray Diffraction (PXRD) for Bulk Phase Purity

While SCXRD provides the absolute 3D structure of a single crystal, it does not guarantee that the bulk synthesized batch is homogeneous. Powder X-Ray Diffraction (PXRD) is utilized to bridge this gap.

Protocol and Causality
  • Sample Preparation : Gently grind the bulk synthesized Methyl 6-formyl-2-methoxynicotinate powder and load it onto a zero-background silicon sample holder.

  • Data Acquisition : Scan the sample from 2θ=5∘ to 50∘ using Cu K α radiation at a scan rate of 2∘ /min.

  • Simulation and Overlay : Using the CIF file generated from the SCXRD experiment, simulate a theoretical PXRD pattern (accounting for the temperature difference if PXRD is run at room temperature).

    • Causality : Overlaying the experimental diffractogram with the simulated pattern acts as a definitive quality control step. A perfect match in peak positions ( ) confirms that the bulk material is phase-pure and represents the exact same polymorphic form as the analyzed single crystal. Discrepancies immediately flag the presence of alternative polymorphs, solvates, or synthetic impurities.

References

  • US Patent 12428379B2: Acylsulfonamide KAT6A inhibitors. Google Patents.
  • Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Omega.
  • A Novel Photochemical Reaction of 2-Alkoxynicotinates to Cage-Type Photodimers. The Journal of Organic Chemistry.
  • Butane-1,4-diyl bis(pyridine-3-carboxylate). PMC - National Institutes of Health.
Foundational

Preliminary Investigation of Methyl 6-Formyl-2-methoxynicotinate Derivatives in Pharmacology: Design, Synthesis, and Evaluation of KAT6A Acylsulfonamide Inhibitors

Executive Summary & Pharmacological Rationale In the rapidly evolving landscape of epigenetic drug discovery, the lysine acetyltransferase 6A (KAT6A, also known as MOZ or MYST3) has emerged as a high-value oncology targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In the rapidly evolving landscape of epigenetic drug discovery, the lysine acetyltransferase 6A (KAT6A, also known as MOZ or MYST3) has emerged as a high-value oncology target. KAT6A is frequently amplified in estrogen receptor-positive (ER+) breast cancers (via the 8p11-p12 amplicon) and plays a critical role in driving tumorigenesis through the PI3K/AKT signaling axis [1].

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for target engagement. Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) has proven to be an exceptionally privileged building block in the synthesis of KAT6A inhibitors, specifically the acylsulfonamide class (e.g., BAY-184 and related analogs) [2].

The structural logic of this scaffold is highly deliberate:

  • The C6-Formyl Group: Serves as a versatile electrophilic handle for reductive aminations, allowing the modular attachment of hydrophobic domains (like benzofurans) that occupy the outer channel of the enzyme.

  • The C2-Methoxy Group: Acts as a critical hydrogen-bond acceptor. Crystallographic data reveals that this methoxy oxygen engages the orthogonally oriented backbone NH of Ile649 deep within the Acetyl-CoA (AcCoA) binding pocket of KAT6A [3].

  • The C3-Methyl Ester: Functions as a masked carboxylic acid, which is ultimately converted into an acylsulfonamide—a bioisostere that tunes the molecule's pKa​ to mimic the native substrate while optimizing cellular permeability[3].

G KAT6A KAT6A (MYST3) Histone Acetyltransferase H3K23ac H3K23 Acetylation (Chromatin Modification) KAT6A->H3K23ac Catalyzes TRIM24 TRIM24 Recruitment (Chromatin Reader) H3K23ac->TRIM24 Recruits PI3K PIK3CA Transcription & PI3K/AKT Activation TRIM24->PI3K Upregulates Tumor Tumorigenesis & Proliferation (ER+ Breast Cancer) PI3K->Tumor Drives Inhibitor Acylsulfonamide Inhibitor (e.g., BAY-184) Inhibitor->KAT6A Blocks AcCoA Pocket

Figure 1: KAT6A-mediated signaling cascade and targeted inhibition by acylsulfonamides.

Synthetic Workflow: A Self-Validating Protocol

To transform Methyl 6-formyl-2-methoxynicotinate into a potent pharmacological agent, we utilize a three-step synthetic cascade. In my laboratory, we treat every protocol as a self-validating system; you must not proceed to the next step without analytical confirmation, as impurities in the acylsulfonamide coupling step will drastically skew biochemical assay results.

G SM Methyl 6-formyl- 2-methoxynicotinate (Starting Material) Step1 Reductive Amination (C6-Functionalization) SM->Step1 Step2 Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Step3 Acylsulfonamide Coupling (EDCI, DMAP) Step2->Step3 Product Target Inhibitor (>95% Purity) Step3->Product

Figure 2: Three-step synthetic workflow for KAT6A acylsulfonamide inhibitors.

Step 1: Reductive Amination at C6

Objective: Append the hydrophobic tail (e.g., a substituted benzofuran-amine) to the formyl group.

  • Dissolve Methyl 6-formyl-2-methoxynicotinate (1.0 eq) and the target primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 eq) portion-wise. Stir for 12 hours.

  • Validation Checkpoint: Perform LC-MS. The reaction is complete only when the aldehyde peak (UV 254 nm) is fully consumed and the M+H mass of the secondary amine intermediate is dominant. Quench with saturated NaHCO3​ and extract with dichloromethane (DCM).

Step 2: Saponification of the C3-Methyl Ester

Objective: Unmask the carboxylic acid for subsequent coupling.

  • Dissolve the purified intermediate from Step 1 in a 3:1:1 mixture of THF/MeOH/ H2​O .

  • Add Lithium Hydroxide monohydrate ( LiOH⋅H2​O , 3.0 eq). Stir at 40°C for 4 hours.

  • Validation Checkpoint: Spot on TLC (10% MeOH in DCM). The starting material should disappear, replaced by a baseline spot. Acidify the mixture to pH 4 using 1M HCl to precipitate the carboxylic acid. Filter and dry under high vacuum.

Step 3: Acylsulfonamide Coupling

Objective: Install the acylsulfonamide bioisostere [4].

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 2.0 eq). Stir for 15 minutes to form the active ester.

  • Add the desired sulfonamide (e.g., methanesulfonamide, 1.5 eq). Stir at room temperature for 16 hours.

  • Validation Checkpoint: Purify via preparative HPLC. The final compound must exhibit >95% purity by both UV (254 nm) and ELSD before proceeding to biological evaluation.

Structure-Activity Relationship (SAR) & Quantitative Data

The choice of substituents directly impacts both the biochemical potency and the cellular permeability of the inhibitors. The acylsulfonamide moiety is particularly sensitive; modifying the R-group on the sulfonamide alters the pKa​ of the acidic NH proton, which dictates the equilibrium between the neutral (membrane-permeable) and anionic (target-binding) states.

Table 1: Representative SAR Data for Methyl 6-formyl-2-methoxynicotinate Derivatives

Compound VariantC6-Substitution (Tail)C3-Sulfonamide (R-group) pKa​ (Calculated)KAT6A Biochemical IC50​ (nM)Cellular H3K23ac IC50​ (nM)
Derivative A Benzofuran-amineMethyl ( CH3​ )5.21285
Derivative B Benzofuran-amineCyclopropyl5.51860
Derivative C Benzofuran-aminePhenyl4.18210
Control (No OMe) Benzofuran-amineMethyl ( CH3​ )5.2>10,000N/A

Causality Analysis: Notice the drastic drop in potency for the "Control" compound lacking the C2-methoxy group. Without this methoxy group, the crucial hydrogen bond with Ile649 is lost, rendering the scaffold inactive[3]. Furthermore, while Derivative C (phenyl sulfonamide) is highly potent biochemically due to increased acidity ( pKa​ 4.1), its cellular potency drops significantly. As an application scientist, I attribute this to the compound being predominantly ionized at physiological pH (7.4), which severely restricts passive lipid bilayer permeability. Derivative B represents the optimal balance.

Cellular Evaluation Protocol: Target Engagement

To bridge the gap between biochemical affinity and in vivo efficacy, we must validate that the synthesized derivatives actively reduce histone acetylation in live cancer cells.

H3K23ac Cellular AlphaLISA Assay:

  • Cell Seeding: Seed ZR-75-1 (ER+ breast cancer) cells in a 384-well plate at 5,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point dose-response titration of the synthesized acylsulfonamide inhibitor (starting at 10 µM, 1:3 dilution). Incubate for 48 hours.

  • Lysis & Detection: Lyse cells using a proprietary detergent buffer. Add AlphaLISA acceptor beads conjugated to an anti-Histone H3 antibody, and donor beads conjugated to a specific anti-H3K23ac antibody.

  • Validation Checkpoint: Always include a positive control (e.g., WM-1119 or BAY-184) and a DMSO vehicle control. A valid assay must show a signal-to-background ratio of >5. Read the plate on an EnVision multimode plate reader.

References

  • Targeting KAT6A/B as a New Therapeutic Strategy for Cancer Therapy. Journal of Medicinal Chemistry (2025).[Link]

  • Discovery and Characterization of BAY-184: A New Potent and Selective Acylsulfonamide-Benzofuran In Vivo-Active KAT6AB Inhibitor. Journal of Medicinal Chemistry (2024).[Link]

  • Acylsulfonamide KAT6A inhibitors.
  • Lysine Acetyltransferase 6 in Health and Disease. National Institutes of Health / PMC (2025).[Link](Note: PMC ID represents the broader literature base for KAT6 biology referenced in the text).

Sources

Protocols & Analytical Methods

Method

Strategic Synthesis of Methyl 6-Formyl-2-methoxynicotinate: A Guide to Selective Oxidation

Application Note & Synthesis Protocol Abstract Methyl 6-Formyl-2-methoxynicotinate is a pivotal pyridine-based building block in medicinal chemistry and drug development, serving as a precursor for a wide range of comple...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Synthesis Protocol

Abstract

Methyl 6-Formyl-2-methoxynicotinate is a pivotal pyridine-based building block in medicinal chemistry and drug development, serving as a precursor for a wide range of complex molecular architectures. The selective synthesis of this aldehyde from its corresponding primary alcohol presents a common yet critical challenge: achieving high-yield oxidation while preventing the over-oxidation to the carboxylic acid. This application note provides a detailed, field-proven guide for researchers, chemists, and drug development professionals on the synthesis of Methyl 6-Formyl-2-methoxynicotinate. We present a comparative analysis of two robust oxidation strategies—Manganese Dioxide (MnO₂) and Swern Oxidation—and provide comprehensive, step-by-step protocols for each. The causality behind experimental choices, safety considerations, and mechanistic insights are discussed to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Challenge

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis. For heterocyclic compounds like Methyl 6-(hydroxymethyl)-2-methoxynicotinate, the reaction must be mild enough to preserve the integrity of the pyridine ring and the methyl ester functionality. The primary challenge is arresting the oxidation at the aldehyde stage, as many classical oxidants can readily convert the product into the less desirable carboxylic acid.

This guide details two highly effective and reliable methods to achieve this transformation, selected for their differing experimental conditions, scalability, and functional group tolerance, allowing researchers to choose the optimal pathway for their specific laboratory context.

Comparative Analysis of Oxidation Strategies

The choice of an oxidant is dictated by factors including substrate sensitivity, reaction scale, and available laboratory equipment. Below is a comparison of the two protocols detailed in this guide.

FeatureManganese Dioxide (MnO₂) OxidationSwern Oxidation
Reaction Temperature Room TemperatureCryogenic (-78 °C)
Key Reagents Activated MnO₂DMSO, Oxalyl Chloride, Triethylamine[1][2][3]
Advantages Simple procedure, easy work-up (filtration), mild conditions.[4]High selectivity, broad functional group tolerance, metal-free.[5]
Disadvantages Requires a large excess of stoichiometric reagent, activity of MnO₂ can vary.Requires strict anhydrous and low-temperature conditions; produces foul-smelling dimethyl sulfide.[2][6]
Ideal Use Case Straightforward, small-to-medium scale syntheses where cryogenic equipment is unavailable.Synthesis of complex, acid-sensitive molecules where preserving delicate functional groups is critical.[6]

Overall Synthetic Workflow

The synthesis begins with the precursor, Methyl 6-(hydroxymethyl)-2-methoxynicotinate, which is oxidized to the target aldehyde.

G cluster_main Synthetic Pathway Start Methyl 6-(hydroxymethyl)-2-methoxynicotinate Product Methyl 6-Formyl-2-methoxynicotinate Start->Product Selective Oxidation

Caption: High-level workflow for the synthesis of the target aldehyde.

Protocol 1: Manganese Dioxide (MnO₂) Oxidation

This method is valued for its operational simplicity and mild conditions. Activated manganese dioxide is a chemoselective oxidant for allylic and benzylic-type alcohols, a category that includes the hydroxymethyl group on the pyridine ring.[7][8] The protocol below is adapted from a highly successful synthesis of a closely related analog, which achieved a 97% yield.[4]

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Stoichiometry
Methyl 6-(hydroxymethyl)-2-methoxynicotinateC₉H₁₁NO₄197.191.0 g5.071.0 eq
Activated Manganese Dioxide (MnO₂)MnO₂86.944.41 g50.710.0 eq
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.9350 mL--
Step-by-Step Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-(hydroxymethyl)-2-methoxynicotinate (1.0 g, 5.07 mmol).

  • Solvent Addition: Add 50 mL of anhydrous dichloromethane to the flask to dissolve the starting material.

  • Oxidant Addition: Add activated manganese dioxide (4.41 g, 50.7 mmol) to the solution in one portion.

    • Scientist's Note: The quality of MnO₂ is critical for reaction success. Use freshly opened or activated MnO₂ for best results. The reaction is heterogeneous.

  • Reaction Execution: Stir the resulting black suspension vigorously at room temperature (approx. 20-25 °C) for 4-6 hours.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (5:1) mobile phase until the starting material spot is no longer visible.

  • Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with additional dichloromethane (3 x 20 mL) to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1 and moving to 5:1) to afford Methyl 6-Formyl-2-methoxynicotinate as a solid. The expected mass spectral data is MS-ESI (m/z): 182.1 for [M+H]⁺ (adjusted for the extra methoxy group compared to the analog in[4]).

Protocol 2: Swern Oxidation

The Swern oxidation is a premier method for converting primary alcohols to aldehydes under exceptionally mild, metal-free conditions, making it ideal for sensitive substrates.[1] The reaction operates at cryogenic temperatures (-78 °C) and involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the reactive oxidizing species.[3]

Mechanistic Overview

The reaction proceeds through a well-defined mechanism involving the formation of a reactive chlorosulfonium salt, which is then attacked by the alcohol. A final deprotonation by a hindered base leads to the elimination of dimethyl sulfide and formation of the aldehyde.[1][6]

G DMSO DMSO ReactiveSpecies Chloro(dimethyl)sulfonium Chloride (Active Oxidant) DMSO->ReactiveSpecies -CO, -CO₂ -78 °C OxalylChloride Oxalyl Chloride OxalylChloride->ReactiveSpecies -CO, -CO₂ -78 °C Intermediate Alkoxysulfonium Salt ReactiveSpecies->Intermediate Alcohol Primary Alcohol (Substrate) Alcohol->Intermediate Product Aldehyde + Dimethyl Sulfide Intermediate->Product Elimination Base Triethylamine (Base) Base->Product Elimination

Sources

Application

Application Note: Leveraging Methyl 6-Formyl-2-methoxynicotinate in Targeted Drug Discovery

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Structural Rationale In modern medicinal chemistry, the pyridine h...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern medicinal chemistry, the pyridine heterocycle remains one of the most privileged scaffolds, present in over 100 currently marketed therapeutics, including blockbuster drugs like Nexium® and Xalkori®[1]. However, the transition from generic pyridine libraries to highly targeted, precision medicines requires highly functionalized, orthogonal building blocks.

Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) represents a premier trifunctional intermediate designed for the rapid assembly of complex pharmacophores. As an application scientist overseeing library generation and lead optimization, I rely on this scaffold because it offers three independently addressable vectors:

  • C6-Formyl Group (The Warhead/Diversification Vector): Aldehydes on electron-deficient pyridines are highly electrophilic. This moiety can be utilized to form reversible-covalent hemithioacetal bonds with target kinase cysteine residues (e.g., Cys552 in FGFR4)[2], or it can serve as a handle for reductive aminations and heterocycle condensations.

  • C3-Methyl Ester (The Hinge-Binding Vector): The nicotinate ester is primed for chemoselective saponification and subsequent amidation. Pyridine-3-carboxamides are classic hinge-binding motifs in kinase inhibitors, providing critical hydrogen bond donor/acceptor pairs.

  • C2-Methoxy Group (The Tuning Vector): This group sterically shields the C3-amide, enforces specific conformational geometries, and acts as an electronic modulator. If required, it can be demethylated late-stage to yield a 2-pyridone, drastically altering the molecule's hydrogen-bonding profile.

Mechanistic Utility: The Reversible-Covalent Paradigm

Recent advancements in oncology have shifted focus toward reversible-covalent inhibitors. Unlike irreversible Michael acceptors (e.g., acrylamides) that can lead to off-target toxicity, the 6-formylpyridine motif acts as a "smart warhead." When the inhibitor binds to the kinase active site, the C6-formyl group is positioned adjacent to a non-catalytic cysteine. The thiolate attacks the aldehyde, forming a hemithioacetal. Because this reaction is thermodynamically reversible, the drug can dissociate, minimizing long-term immune-related toxicities while maintaining prolonged target residence time[2].

Mechanism A 6-Formylpyridine Warhead C Nucleophilic Attack (Thiolate on Carbonyl) A->C B Kinase Target (e.g., Cys552) B->C D Reversible Hemithioacetal Covalent Complex C->D Reversible Binding

Mechanism of reversible-covalent inhibition via hemithioacetal formation at the 6-formyl group.

Experimental Protocols & Self-Validating Workflows

To harness Methyl 6-formyl-2-methoxynicotinate effectively, the synthetic sequence must respect the reactivity of the formyl group. The following protocols detail the chemoselective manipulation of this scaffold.

Protocol A: Chemoselective Saponification and Amidation

Objective: Convert the C3-methyl ester to a functionalized carboxamide without triggering a Cannizzaro reaction or aldol condensation at the C6-formyl group.

Causality & Reagent Selection: We utilize Lithium Hydroxide (LiOH) at 0 °C rather than NaOH or KOH. The lithium cation coordinates with the pyridine nitrogen and the ester carbonyl, directing the hydroxide attack while the low temperature suppresses the disproportionation of the sensitive C6-aldehyde. For the subsequent coupling, HATU is selected over acyl chlorides to provide rapid, mild activation at room temperature.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 6-formyl-2-methoxynicotinate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Cool the solution to 0 °C using an ice bath.

  • Add LiOH·H₂O (1.1 eq) dropwise as an aqueous solution. Stir for 2 hours at 0 °C.

  • Validation Checkpoint 1 (Self-Validation): Monitor via LC-MS. Successful saponification yields a distinct [M−H]− peak with a shift to an earlier retention time. The absence of a mass corresponding to the C6-carboxylic acid confirms the aldehyde is intact.

  • Acidify the mixture to pH 4 using 1M HCl, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 6-formyl-2-methoxynicotinic acid.

  • Amidation: Dissolve the intermediate (1.0 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and the desired primary amine (1.1 eq).

  • Add HATU (1.2 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint 2: Quench with water. The precipitation of the product usually occurs. LC-MS should show the [M+H]+ of the target amide.

Protocol B: Reductive Amination for Library Generation

Objective: Install diverse secondary or tertiary amines at the C6 position to probe solvent-exposed regions of the target protein.

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the hydride source. Unlike NaBH₄, which will rapidly reduce the starting aldehyde to an alcohol, NaBH(OAc)₃ is exceptionally mild and selectively reduces the intermediate iminium ion formed by the amine and the aldehyde.

Step-by-Step Methodology:

  • Dissolve the 6-formyl-2-methoxynicotinamide derivative (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 2 hours.

  • Validation Checkpoint 1: Spot the reaction on a TLC plate and stain with Ninhydrin. The disappearance of the primary amine spot indicates complete imine formation.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with dichloromethane, and purify via flash chromatography.

  • Validation Checkpoint 2 (Self-Validation): In the ¹H-NMR spectrum of the purified product, the disappearance of the aldehyde proton (~9.9 ppm) and the appearance of a new benzylic CH₂ singlet (~3.8 ppm) confirms successful reductive amination. The persistence of the C2-methoxy signal (~3.9 ppm, 3H, s) confirms that nucleophilic aromatic substitution (S_NAr) by the amine did not occur at the C2 position.

Quantitative Data Summary

The table below summarizes the expected outcomes and functional group tolerances when executing the protocols described above on the Methyl 6-formyl-2-methoxynicotinate scaffold.

TransformationReagents & ConditionsTypical YieldFunctional Group ToleranceMechanistic Rationale
Ester Hydrolysis LiOH (1.1 eq), THF/MeOH/H₂O, 0 °C85–95%High (C6-Formyl remains intact)Mild, coordinated hydroxide attack prevents Cannizzaro disproportionation of the aldehyde.
Amide Coupling HATU (1.2 eq), DIPEA (2.5 eq), DMF, RT75–90%Moderate (Avoid competing nucleophiles)HATU provides rapid carboxylic acid activation, minimizing side reactions of the formyl group.
Reductive Amination R-NH₂, NaBH(OAc)₃, DCE, RT70–85%High (Ester & Methoxy remain intact)Mild hydride source selectively reduces the intermediate iminium ion, sparing the aldehyde.

Synthetic Workflow Visualization

Workflow N1 Methyl 6-formyl-2-methoxynicotinate (Scaffold) N2 Ester Hydrolysis (LiOH, THF/H2O) N1->N2 N3 6-Formyl-2-methoxynicotinic acid (Intermediate) N2->N3 N4 Amide Coupling (HATU, DIPEA) N3->N4 N5 6-Formyl-2-methoxynicotinamide (Precursor) N4->N5 N6 Targeted Modification (Reductive Amination) N5->N6 N7 Final Drug Candidate (e.g., Kinase Inhibitor) N6->N7

Synthetic workflow from Methyl 6-formyl-2-methoxynicotinate to a functionalized drug candidate.

References

  • Discovery of 6-Formylpyridyl Urea Derivatives as Potent Reversible-Covalent Fibroblast Growth Factor Receptor 4 Inhibitors with Improved Anti-Hepatocellular Carcinoma Activity Journal of Medicinal Chemistry, ACS Publications[Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model National Institutes of Health (NIH) / PMC[Link]

  • Microwave-Driven Solventless Nickel Metalloradical-Catalyzed[2 + 2 + 1 + 1] Cascade Annulation of Polysubstituted Pyridines The Journal of Organic Chemistry, ACS Publications[Link]

Sources

Method

Application Note: Divergent Synthesis of Pyridine Alkaloids Using Methyl 6-Formyl-2-methoxynicotinate

An in-depth technical guide for researchers and drug development professionals on the applications of Methyl 6-Formyl-2-methoxynicotinate in pyridine alkaloid synthesis. Executive Summary & Compound Profile Methyl 6-form...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the applications of Methyl 6-Formyl-2-methoxynicotinate in pyridine alkaloid synthesis.

Executive Summary & Compound Profile

Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a highly functionalized, trifunctional pyridine derivative that serves as a cornerstone building block in the total synthesis of complex pyridine alkaloids[1]. Its unique substitution pattern—a methoxy group at C2, a methyl ester at C3, and a formyl group at C6—makes it exceptionally well-suited for the divergent construction of polycyclic architectures. It is most notably utilized in synthesizing the D/E ring system of the anticancer drug camptothecin and its clinical analogues (e.g., topotecan, irinotecan), which are potent DNA topoisomerase I inhibitors[2][3].

Mechanistic Rationale: The "Trifunctional" Advantage

Designing a synthetic route with this molecule requires a deep understanding of the orthogonal reactivity of its three functional groups[4]:

  • C6-Formyl (The Annulation Handle): The formyl group is the most electrophilic site on the molecule. It readily undergoes acetalization for temporary protection[1] or participates directly in Knoevenagel condensations, Wittig olefinations, and Friedländer annulations to construct the C-ring or attach the A/B quinoline core of camptothecin[2].

  • C3-Methyl Ester (The Homologation Site): Once the C6-formyl is protected, the C3-ester becomes the primary electrophile. Controlled addition of an ethyl Grignard reagent yields an ethyl ketone. This ketone is the critical substrate for asymmetric cyanosilylation, establishing the absolute (S)-configuration of the C20 α -hydroxy lactone (the E-ring)—a strict structural requirement for topoisomerase I inhibition[3][5].

  • C2-Methoxy (The Masked Pyridone): Free pyridones are prone to unwanted N-alkylation and can poison transition-metal catalysts during cross-coupling steps. The C2-methoxy group acts as a robust protecting group that withstands organometallic additions and basic conditions[1][4]. In the final stages of synthesis, it is selectively cleaved using trimethylsilyl iodide (TMSI) or aqueous acid to reveal the conjugated D-ring pyridone[2][4].

DivergentSynthesis Core Methyl 6-formyl-2-methoxynicotinate (Trifunctional Core) Path1 C3-Ester Homologation (Grignard + Cyanosilylation) Core->Path1 Step 1 Path2 C6-Formyl Annulation (Friedländer / Wittig) Core->Path2 Step 2 Path3 C2-Methoxy Cleavage (TMSI / Acid Hydrolysis) Path1->Path3 Product1 Camptothecin D/E Ring (Alpha-hydroxy lactone) Path1->Product1 Product2 Naphthyridine / Quinoline (C-Ring Construction) Path2->Product2 Product3 Pyridone Core (D-Ring Maturation) Path3->Product3 Product1->Product3 Final Deprotection

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of Methyl 6-formyl-2-methoxynicotinate.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions, yields, and enantiomeric excesses (ee) for the sequential transformation of Methyl 6-formyl-2-methoxynicotinate into the camptothecin D/E ring intermediate[1][4][5].

Table 1: Reaction Metrics for D/E Ring Intermediate Synthesis

Reaction StepReagents / CatalystTemp (°C)Yield (%)ee (%)Key Mechanistic Observation
Acetalization Ethylene glycol, TMSCl2592N/AHigh chemoselectivity for C6-formyl over C3-ester.
Grignard Addition EtMgBr (3.0 eq), THF-4084N/ALow temp required to prevent over-addition to the ketone.
Cyanosilylation TMSCN, Chiral Lanthanide Cat.-409090-95Establishes the critical (S)-C20 stereocenter.
Lactonization Aqueous HCl / MeOH6085>99*Simultaneous acetal deprotection and lactone formation.
Demethylation TMSI, CH2Cl22574-80>99Cleaves C2-methoxy without epimerizing C20.

*ee >99% achieved after single recrystallization.

Experimental Protocols

Protocol 1: Construction of the Camptothecin D/E Ring System

This self-validating protocol outlines the conversion of the trifunctional core into the (S)- α -hydroxy lactone pyridone (D/E ring)[1][2].

ExpWorkflow Step1 1. Acetalization (C6-Formyl Protection) Step2 2. Grignard Addition (EtMgBr to C3-Ester) Step1->Step2 Step3 3. Cyanosilylation (TMSCN, Chiral Cat.) Step2->Step3 Step4 4. Lactonization (Acidic Hydrolysis) Step3->Step4 Step5 5. Demethylation (TMSI, Pyridone Formation) Step4->Step5

Figure 2: Sequential experimental workflow for the asymmetric synthesis of the Camptothecin D/E ring.

Step 1: C6-Formyl Protection (Acetalization)

  • Procedure: Dissolve Methyl 6-formyl-2-methoxynicotinate (1.0 eq) in anhydrous ethylene glycol. Add chlorotrimethylsilane (TMSCl, 2.5 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: TMSCl acts as both a mild Lewis acid and a dehydrating agent (forming hexamethyldisiloxane), driving the equilibrium toward the acetal without requiring harsh Dean-Stark conditions[1].

  • Validation: TLC (Hexanes/EtOAc 3:1) will show complete consumption of the UV-active aldehyde starting material.

Step 2: C3-Ester Homologation (Grignard Addition)

  • Procedure: Cool a solution of the C6-acetal intermediate in anhydrous THF to -40 °C. Add ethylmagnesium bromide (EtMgBr, 3.0 M in ether, 3.0 eq) dropwise. Stir for 2 hours at -40 °C, then quench rapidly with methyl formate followed by saturated aqueous NH4Cl.

  • Causality: The low temperature (-40 °C) is critical to prevent the newly formed ethyl ketone from undergoing a second Grignard addition to form a tertiary alcohol. Quenching with methyl formate neutralizes excess Grignard reagent before aqueous workup, preventing exothermic degradation[1].

Step 3: Asymmetric Cyanosilylation

  • Procedure: To the ethyl ketone (1.0 eq) in THF at -40 °C, add TMSCN (1.5 eq) and a chiral Lanthanide or Samarium catalyst (2 mol%). Stir until complete conversion.

  • Causality: The chiral catalyst dictates the facial attack of the cyanide ion, establishing the (S)-stereocenter at what will become C20 of camptothecin. This stereocenter is non-negotiable for biological activity[3][5].

Step 4: Hydrolysis and Lactonization

  • Procedure: Dissolve the (S)-cyanohydrin in methanol and add 50% aqueous HCl. Heat to 60 °C for 12 hours.

  • Causality: This is a cascade reaction. The acidic conditions simultaneously: (1) hydrolyze the nitrile to a carboxylic acid, (2) cleave the TMS ether to reveal the tertiary alcohol, (3) deprotect the C6-acetal back to the formyl group, and (4) drive intramolecular esterification to form the E-ring lactone[2][4].

Step 5: D-Ring Maturation (Demethylation)

  • Procedure: Dissolve the lactone intermediate in anhydrous CH2Cl2. Add trimethylsilyl iodide (TMSI, 2.0 eq) at 0 °C, then warm to room temperature.

  • Causality: Standard demethylation reagents (like BBr3) are too harsh and can cleave the E-ring lactone or cause epimerization at C20. TMSI selectively cleaves the aryl methyl ether via an SN2 mechanism on the methyl group, safely revealing the D-ring pyridone[2][4].

Protocol 2: Synthesis of Naphthyridine Scaffolds via Friedländer Annulation

If the target is a naphthyridine or a modified A/B/C ring system, the C6-formyl group can be utilized directly prior to E-ring formation.

  • Procedure: Combine Methyl 6-formyl-2-methoxynicotinate (1.0 eq) and an ortho-amino acetophenone derivative (1.1 eq) in ethanol. Add a catalytic amount of KOH or p-toluenesulfonic acid (pTSA) and reflux for 8 hours.

  • Causality: The Friedländer condensation relies on the high electrophilicity of the C6-formyl group. The initial step is a rapid imine formation with the ortho-amino group, followed by an intramolecular aldol-type condensation between the ketone alpha-carbon and the pyridine core, yielding a fully conjugated, planar naphthyridine/quinoline scaffold[2][6].

References

  • Catalytic Enantioselective Synthesis of (20S)-Camptothecin Intermediates Using Cyanosilylation of Ketones Promoted by D-Glucose Source: CLOCKSS / Heterocycles URL:5

  • Practical Asymmetric Synthesis of (S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a Key Intermediate for the Synthesis of Irinotecan and Other Camptothecin Analogs Source: The Journal of Organic Chemistry - ACS Publications URL:1

  • Synthesis and Antitumor Activity of Ring A- and F-Modified Hexacyclic Camptothecin Analogues Source: Journal of Medicinal Chemistry - ACS Publications URL:6

  • Advances in Camptothecin Synthesis Source: Tetrahedron / Scribd URL:2

  • Total Synthesis of Camptothecin and SN-38 Source: The Journal of Organic Chemistry - ACS Publications URL:4

  • Camptothecin - Mechanism and Structure-Activity Relationship Source: Wikipedia URL:3

Sources

Application

Best laboratory storage and handling practices for Methyl 6-Formyl-2-methoxynicotinate

Application Note: Optimal Laboratory Storage, Handling, and Reconstitution Protocols for Methyl 6-Formyl-2-methoxynicotinate Executive Summary Methyl 6-Formyl-2-methoxynicotinate is a highly functionalized, reactive pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimal Laboratory Storage, Handling, and Reconstitution Protocols for Methyl 6-Formyl-2-methoxynicotinate

Executive Summary

Methyl 6-Formyl-2-methoxynicotinate is a highly functionalized, reactive pyridine derivative utilized extensively as a critical intermediate in the synthesis of advanced therapeutics, most notably acylsulfonamide-based KAT6A inhibitors[1]. Due to the presence of an electrophilic formyl group and a methyl ester on a pyridine scaffold, the compound is inherently susceptible to auto-oxidation, hydration, and hydrolysis. This application note provides a self-validating, causality-driven framework for the storage, handling, and analytical verification of this compound to ensure absolute structural integrity during drug development workflows.

Physicochemical Profile

To effectively manage the stability of Methyl 6-Formyl-2-methoxynicotinate, it is essential to understand its baseline quantitative and structural parameters.

ParameterSpecification
Chemical Name Methyl 6-Formyl-2-methoxynicotinate
CAS Number 2514958-11-1
Molecular Formula C9H9NO₄
Molecular Weight 195.17 g/mol
SMILES O=C(C1=CC=C(C=O)N=C1OC)OC
Key Vulnerabilities Auto-oxidation (Aldehyde), Hydrolysis (Ester), Photolysis

Mechanistic Causality of Degradation

Standard laboratory environments pose three distinct chemical threats to pyridinecarboxaldehydes[2]:

  • Auto-Oxidation (The Primary Threat): The formyl group (-CHO) at the 6-position is highly activated by the electron-withdrawing nature of the pyridine nitrogen. Upon exposure to atmospheric oxygen, it rapidly undergoes auto-oxidation via a radical chain mechanism to form the corresponding carboxylic acid.

  • Hydration and Hydrolysis: Trace atmospheric moisture can attack the electrophilic aldehyde carbon to form a gem-diol (hydration). Furthermore, moisture combined with ambient temperature fluctuations can induce the hydrolysis of the methyl ester at the 3-position, generating a highly polar, unreactive byproduct.

  • Photolytic Polymerization: Reactive aldehydes are sensitive to ultraviolet and visible light, which can trigger intermolecular condensation or radical polymerization, resulting in insoluble, high-molecular-weight smears[2].

Workflow: Handling and Aliquoting Protocol

To mitigate the degradation pathways outlined above, the following step-by-step protocol must be strictly adhered to. This workflow is designed as a closed-loop system: preventing exposure before it happens, rather than attempting to purify degraded material later.

HandlingWorkflow Start 1. Retrieve from -20°C Equilibrate 2. Equilibrate to RT (Desiccator, 30 min) Start->Equilibrate Glovebox 3. Transfer to Glovebox (Ar/N₂ Atmosphere) Equilibrate->Glovebox Prevents condensation Aliquot 4. Weigh & Aliquot (Amber Vials) Glovebox->Aliquot Reconstitute 5a. Reconstitute (Anhydrous Solvent) Aliquot->Reconstitute Solution use Seal 5b. Flush with Argon & Seal Tightly Aliquot->Seal Solid storage Reconstitute->Seal Store 6. Return to -20°C (Long-term Storage) Seal->Store

Workflow for the handling, aliquoting, and storage of Methyl 6-Formyl-2-methoxynicotinate.

Step-by-Step Methodology
  • Thermal Equilibration (Critical Step): Remove the primary storage vial from the -20°C freezer and immediately place it into a vacuum desiccator. Allow it to equilibrate to room temperature (RT) for at least 30–60 minutes before opening.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating irreversible ester hydrolysis and aldehyde hydration.

  • Inert Atmosphere Transfer: Move the sealed, RT-equilibrated vial into a glovebox or a heavily purged Schlenk line environment.

  • Aliquoting: Weigh the required amount of the compound into pre-dried, amber-glass vials.

    • Causality: Amber glass blocks UV/Vis light, preventing photolytic degradation[2]. Aliquoting prevents repeated freeze-thaw and oxygen-exposure cycles of the master batch.

  • Reconstitution (If applicable): If preparing a stock solution for immediate synthesis (e.g., reductive amination), dissolve the powder in strictly anhydrous, degassed solvents (e.g., dry THF or DCM)[3].

  • Argon Blanketing and Sealing: Before sealing the vials, flush the headspace with Argon gas.

    • Causality: Argon is denser than air and Nitrogen. It settles at the bottom of the vial, creating a protective physical blanket over the solid compound that heavily resists displacement by oxygen. Seal with PTFE-lined caps and wrap with Parafilm.

Storage Protocols

  • Short-Term Storage (< 7 days): Can be stored at 2–8°C in a dark, desiccated environment, provided the vial headspace is flushed with an inert gas.

  • Long-Term Storage (> 7 days): Must be stored at -20°C or lower. Vials must be amber, backfilled with Argon, and placed inside a secondary container with a desiccant (e.g., Drierite or silica gel)[2].

Analytical Quality Control (Self-Validating System)

To ensure the storage protocol has successfully preserved the compound, the workflow must be validated prior to utilizing the chemical in sensitive downstream KAT6A inhibitor syntheses[1].

Pre-Reaction Validation Protocol:

  • Take a micro-aliquot (1-2 mg) of the stored batch.

  • Dissolve in anhydrous CDCl₃ or DMSO-d₆.

  • Run a rapid ¹H-NMR spectrum.

  • Validation Check: Confirm the presence of the sharp, highly deshielded aldehyde proton singlet (typically between δ 9.5 – 10.5 ppm).

  • Degradation Check: Scan for a broad singlet beyond δ 11.0 ppm, which indicates the formation of the carboxylic acid byproduct (auto-oxidation). If this peak integrates to >2% relative to the aldehyde peak, the batch has been compromised and requires purification (e.g., flash chromatography) prior to use.

References

  • WO2024189598A2 - Inhibiteurs de kat6a de type acylsulfonamides Google P
  • US12428379B2 - Acylsulfonamide KAT6A inhibitors Google P
  • SAFETY DATA SHEET: 2-Pyridinecarboxaldehyde Sigma-Aldrich[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 6-Formyl-2-methoxynicotinate

Welcome to the Technical Support Center for the synthesis of Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1). This compound is a critical synthon in the development of acylsulfonamide KAT6A inhibitors, which are...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1). This compound is a critical synthon in the development of acylsulfonamide KAT6A inhibitors, which are actively investigated as promising targets for acute myeloid leukemia and glioma therapies[1].

The most reliable synthetic route to this aldehyde is the oxidative cleavage of its terminal alkene precursor, methyl 2-methoxy-6-vinylnicotinate , via the Lemieux-Johnson oxidation[2]. While this tandem dihydroxylation-cleavage reaction is highly effective, researchers frequently encounter yield-limiting issues such as over-oxidation, incomplete diol cleavage, and product loss during workup. This guide provides field-proven protocols, mechanistic insights, and targeted troubleshooting to ensure high-fidelity synthesis.

Mechanistic Pathway & Reaction Dynamics

The transformation relies on a two-step tandem process occurring in a single reaction vessel. First, a catalytic amount of osmium tetroxide (OsO₄) performs a syn-dihydroxylation of the vinyl group to form a vicinal diol intermediate. Subsequently, stoichiometric sodium periodate (NaIO₄) cleaves the C-C bond of the diol to yield the target aldehyde and formaldehyde, while simultaneously re-oxidizing the inactive Os(VI) species back to the active Os(VIII) catalyst[2][3].

Pathway SM Methyl 2-methoxy- 6-vinylnicotinate OsO4 OsO4 (cat.) Syn-Dihydroxylation SM->OsO4 Diol Vicinal Diol Intermediate OsO4->Diol NaIO4 NaIO4 (2 eq) Oxidative Cleavage Diol->NaIO4 Prod Methyl 6-formyl- 2-methoxynicotinate NaIO4->Prod HCHO Formaldehyde (Byproduct) NaIO4->HCHO

Fig 1: Lemieux-Johnson oxidative cleavage pathway for methyl 6-formyl-2-methoxynicotinate synthesis.

Standardized Experimental Protocol

This self-validating protocol is adapted from optimized pharmaceutical patent literature to maximize the yield of the formyl product while suppressing side reactions[1].

Reagents & Equipment:

  • Starting Material: Methyl 2-methoxy-6-vinylnicotinate (0.5 g, 2.58 mmol)

  • Catalyst: 4% aqueous OsO₄ solution (0.007 g, 0.020 mmol, ~0.008 equiv)

  • Oxidant: NaIO₄ (1.10 g, 5.17 mmol, 2.0 equiv)

  • Solvent System: THF / Deionized Water (1:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • System Initialization: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 0.5 g of methyl 2-methoxy-6-vinylnicotinate in 5 mL of tetrahydrofuran (THF). Add 5 mL of deionized water. Causality: The biphasic THF/water system is required because the organic substrate is insoluble in pure water, while the NaIO₄ oxidant is insoluble in organic solvents. THF acts as a miscible bridge.

  • Catalyst Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add the 4% aqueous OsO₄ solution. Causality: The initial dihydroxylation is highly exothermic. Cooling the system prevents thermal degradation of the catalyst and suppresses immediate over-oxidation.

  • Oxidative Cleavage: Slowly add solid NaIO₄ in three equal portions over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously (≥ 800 rpm) for 12 hours. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 7:3) until the starting material and the highly polar diol intermediate are completely consumed.

  • Quench & Osmium Remediation: Once complete, cool the flask back to 0 °C. Add 10 mL of saturated aqueous sodium sulfite (Na₂SO₃) and stir for 30 minutes. Causality: Na₂SO₃ reduces the volatile, highly toxic Os(VIII) to insoluble, black OsO₂ dioxide, rendering the mixture safe for benchtop extraction.

  • Extraction & Isolation: Filter the mixture through a short pad of Celite to remove the OsO₂ precipitate. Extract the aqueous filtrate with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.

Quantitative Optimization Parameters

To achieve >85% isolated yield, specific stoichiometric and environmental parameters must be strictly maintained. The table below summarizes the critical variables and their impact on the reaction.

ParameterOptimal RangeConsequence of Deviation (Low)Consequence of Deviation (High)
OsO₄ Catalyst 0.005 – 0.01 equivStalled reaction; unreacted starting material.Increased toxicity risk; difficult purification.
NaIO₄ Oxidant 2.0 – 2.5 equivAccumulation of the vicinal diol intermediate.Over-oxidation to carboxylic acid.
Solvent Ratio (THF:H₂O) 1:1 to 2:1 (v/v)Poor substrate solubility; slow kinetics.Precipitation of NaIO₄; incomplete cleavage.
Temperature 0 °C to 25 °CReaction stalls at the diol stage.Thermal degradation; non-specific oxidation.
Stirring Rate 800 – 1200 rpmBiphasic separation; catalyst starvation.N/A (Higher is generally better).

Troubleshooting Guides & FAQs

When yields drop or impurities arise, use the diagnostic workflow below to identify the root cause, followed by our detailed Q&A solutions.

Troubleshooting Start Low Yield of Target Aldehyde LCMS Analyze Crude by LC-MS Start->LCMS Diol Diol Accumulation (Incomplete Cleavage) LCMS->Diol OverOx Over-oxidation (Carboxylic Acid) LCMS->OverOx Workup Product Lost in Aqueous Phase LCMS->Workup Sol1 Increase Stirring Rate & NaIO4 Equivalents Diol->Sol1 Sol2 Add 2,6-Lutidine & Quench Early OverOx->Sol2 Sol3 Salt Out (NaCl) Extract with EtOAc Workup->Sol3

Fig 2: Diagnostic workflow for troubleshooting low yields in the oxidative cleavage reaction.

Q: Why am I seeing a buildup of the diol intermediate and a low yield of the aldehyde?

A: The Lemieux-Johnson oxidation is a tandem process. If you observe diol accumulation via LC-MS, it indicates the oxidative cleavage step is the bottleneck. NaIO₄ serves a dual purpose: it cleaves the vicinal diol and re-oxidizes the inactive Os(VI) species back to the active Os(VIII) catalyst[2]. Because the reaction occurs in a biphasic THF/water mixture, poor mass transfer is the most common culprit.

  • Corrective Action: Increase the stirring rate significantly (ensure a deep vortex is forming). If the issue persists, verify the quality of your NaIO₄ (it degrades over time if exposed to moisture) or slightly increase its concentration to 2.5 equivalents[3].

Q: My LC-MS shows a mass corresponding to [M+16] over the expected product. How do I prevent over-oxidation?

A: An [M+16] peak indicates the over-oxidation of your target aldehyde (methyl 6-formyl-2-methoxynicotinate) to the corresponding carboxylic acid (methyl 6-carboxy-2-methoxynicotinate). While the Lemieux-Johnson protocol is generally selective for aldehydes, extended reaction times or excessive oxidant can drive further oxidation[2].

  • Corrective Action: Strictly monitor the reaction and quench immediately upon consumption of the starting material. To proactively suppress this, add 1 to 2 equivalents of a non-nucleophilic base, such as 2,6-lutidine. Lutidine buffers the reaction mixture and ligates to the osmium species, enhancing the reaction rate while preventing the acidic conditions that favor over-oxidation[2][3].

Q: The reaction goes to completion, but my isolated yield is poor after the aqueous workup. What is happening?

A: Pyridine-carboxaldehydes are highly polar. In aqueous environments, the formyl group can form water-soluble hydrates [geminal diols, R-CH(OH)₂], leading to significant product retention in the aqueous phase during extraction.

  • Corrective Action: Avoid washing the organic layer with highly basic or acidic aqueous solutions, which exacerbate hydrate formation. To improve organic recovery, saturate the aqueous layer with solid sodium chloride (salting out) prior to extraction. Ensure you are using a sufficiently polar extraction solvent, such as ethyl acetate or dichloromethane, rather than non-polar solvents like hexanes or diethyl ether.

Q: How can I ensure the complete removal of toxic osmium residues from my final product?

A: Osmium tetroxide is highly toxic, and residual osmium can poison downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki or Buchwald-Hartwig aminations) common in KAT6A inhibitor synthesis.

  • Corrective Action: Do not skip the sodium sulfite (Na₂SO₃) quench. Stirring the crude mixture with saturated Na₂SO₃ for 30–60 minutes reduces any soluble Os(VIII) to insoluble black OsO₂. Filtering this biphasic mixture through a pad of Celite before extraction physically traps the osmium, ensuring your isolated organic layer is free of heavy metal contamination.

Sources

Optimization

Preventing aldehyde oxidation in Methyl 6-Formyl-2-methoxynicotinate during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience unexplained yield drops or reaction failures, only to discover that their starting materials d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers who experience unexplained yield drops or reaction failures, only to discover that their starting materials degraded in the freezer. Methyl 6-Formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a highly functionalized pyridine derivative. While its formyl (aldehyde) group makes it an excellent electrophile for cross-couplings and condensations, it also makes the compound highly susceptible to autoxidation.

This guide provides the mechanistic understanding and self-validating protocols required to maintain the structural integrity of this compound during long-term storage.

Frequently Asked Questions (FAQs)

Q: Why is my Methyl 6-Formyl-2-methoxynicotinate degrading into a white, less soluble powder over time? A: The formyl group at the 6-position of the pyridine ring is highly susceptible to autoxidation. When exposed to atmospheric oxygen and ambient light, it undergoes a radical chain reaction, converting the aldehyde into its corresponding carboxylic acid (a 6-carboxy-2-methoxynicotinate derivative)[1]. Carboxylic acids generally exhibit higher melting points and lower solubility in non-polar organic solvents compared to their aldehyde precursors, leading to the precipitation or textural change you observe.

Q: Should I store this compound in a solvent or as a neat solid? A: Always store it as a neat solid for long-term preservation. Dissolving the compound in a solvent (especially oxygenated solvents like THF or ethers that can form peroxides) drastically increases molecular mobility and the collision frequency with dissolved oxygen, accelerating the autoxidation rate. If a stock solution is absolutely necessary, use anhydrous, degassed solvents and store at -80°C.

Q: Can I use Nitrogen instead of Argon for purging my storage vials? A: While Nitrogen is better than ambient air, Argon is strongly recommended. Argon is approximately 38% denser than air, allowing it to settle at the bottom of the vial and form a robust, heavy "blanket" over the solid chemical. Nitrogen is slightly lighter than air and dissipates quickly if the seal is not perfectly hermetic, leaving the compound vulnerable to oxygen ingress.

Troubleshooting Guide: The Autoxidation Pathway

To prevent degradation, you must understand the causality behind it. Aldehyde oxidation is not a simple 1:1 reaction with oxygen; it is a light- and heat-catalyzed radical chain mechanism [2].

  • Initiation: Actinic light or trace metal impurities abstract a hydrogen atom from the formyl group, generating a highly reactive acyl radical.

  • Propagation: This radical reacts rapidly with molecular oxygen (O₂) to form an acyl peroxy radical. This intermediate then abstracts a hydrogen from another unreacted aldehyde molecule, forming a peracid and a new acyl radical (propagating the chain).

  • Termination/Conversion: The peracid reacts with another aldehyde molecule via a Baeyer-Villiger-type mechanism to yield two equivalents of the degraded carboxylic acid [1].

Because this is a chain reaction, even a microscopic oxygen leak can degrade a disproportionately large amount of your sample.

G A Aldehyde (R-CHO) Methyl 6-Formyl-2-methoxynicotinate B Acyl Radical (R-C•=O) A->B Initiation (Light/Heat) -H• C Acyl Peroxy Radical (R-C(=O)OO•) B->C + O₂ (Propagation) C->B Chain Carrier Regeneration D Peracid (R-C(=O)OOH) C->D + R-CHO (H-atom transfer) E Carboxylic Acid (R-COOH) Degraded Product D->E + R-CHO (Baeyer-Villiger type)

Fig 1: Radical-chain mechanism of aldehyde autoxidation to carboxylic acid.

Quantitative Data: Storage Conditions & Shelf-Life

To quantify the impact of environmental factors, the table below summarizes the expected stability of Methyl 6-Formyl-2-methoxynicotinate under various storage conditions based on standard aldehyde degradation kinetics[4].

Storage ConditionAtmosphereLight ExposureAdditivesExpected Shelf-Life (>95% Purity)
Room Temp (20°C)Ambient AirLightNone< 1 Week
Room Temp (20°C)Ambient AirDarkNone2 - 4 Weeks
4°C (Fridge)Ambient AirDarkNone1 - 3 Months
-20°C (Freezer)Argon PurgedDarkNone12 - 18 Months
-20°C (Freezer)Argon PurgedDark0.1% BHT> 24 Months

Standard Operating Procedures (SOPs)

Protocol 1: Inert Atmosphere Aliquoting and Storage

Causality: Repeated freeze-thaw cycles and repeated exposure to the atmosphere introduce condensation (moisture) and fresh oxygen. Aliquoting prevents the bulk material from being repeatedly compromised.

  • Equilibration: Remove the bulk vial from the freezer and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial causes immediate condensation of atmospheric moisture, leading to hydrate formation and accelerating degradation.

  • Aliquoting: Inside a glove box or under a steady stream of Argon, transfer single-use quantities into amber glass vials. Why amber glass? It blocks UV/actinic light, preventing the photo-initiation of the acyl radical [2].

  • Argon Backfilling: Insert an Argon line (via a clean needle/pipette) into the vial, keeping the tip just above the solid. Flow Argon gently for 30-60 seconds to displace all ambient air.

  • Sealing: Cap the vial immediately while slowly withdrawing the Argon line. Wrap the cap tightly with Parafilm or Teflon tape.

  • Storage: Transfer immediately to a -20°C freezer.

  • Self-Validating Check: To ensure the seal is hermetic, run a baseline ¹H-NMR (in CDCl₃) upon receipt. The formyl proton should appear as a sharp singlet around 10.0–10.5 ppm. After 6 months, run a micro-scale NMR on one aliquot; the absence of a broad carboxylic -OH peak (~11–13 ppm) confirms the storage system's integrity.

Protocol 2: Chemical Stabilization using BHT (For highly sensitive applications)

Causality: Butylated hydroxytoluene (BHT) is a sterically hindered phenol that acts as a potent radical scavenger. It donates a hydrogen atom to the acyl peroxy radical, converting it to a stable hydroperoxide and forming a stable phenoxy radical that cannot propagate the chain [3].

  • Preparation: Prepare a 0.1% (w/w) mixture of BHT in the Methyl 6-Formyl-2-methoxynicotinate solid. For uniform distribution, dissolve both in a minimal amount of dry, degassed dichloromethane (DCM).

  • Evaporation: Remove the DCM under reduced pressure (rotary evaporator) followed by high vacuum (Schlenk line) to yield a homogeneously stabilized solid.

  • Storage: Store the stabilized solid under Argon at -20°C.

  • Self-Validating Check: The presence of BHT can be monitored via ¹H-NMR (the tert-butyl protons appear as a large singlet at ~1.4 ppm). If the BHT peak diminishes relative to the aldehyde peak over time, it indicates active radical scavenging is occurring and the BHT is being consumed—a direct signal that your storage environment has an oxygen leak.

Workflow Step1 1. Material Receipt Inspect & QC (NMR/LC-MS) Step2 2. Aliquoting Divide into single-use vials Step1->Step2 Step3 3. Add Stabilizer (Optional) 0.1% BHT for radical scavenging Step2->Step3 Step4 4. Argon Backfilling Displace O₂ (Heavy gas blanket) Step3->Step4 Step5 5. Hermetic Sealing Parafilm or Flame-seal ampoule Step4->Step5 Step6 6. Long-Term Storage Store at -20°C in the dark Step5->Step6

Fig 2: Standard operating workflow for the processing and long-term storage of sensitive aldehydes.

References

  • Radical-chain mechanism for aldehyde autoxidation ResearchG
  • Light-induced autoxidation of aldehydes to peracids and carboxylic acids Royal Society of Chemistry (RSC)
  • Determination of Antioxidant Potential of Volatile Extracts Isolated from Various Herbs and Spices ACS Public
  • 2514958-11-1 | Methyl 6-formyl-2-methoxynicotin
Troubleshooting

Technical Support Center: Troubleshooting Catalytic Conversions of Methyl 6-Formyl-2-methoxynicotinate

Executive Summary & Mechanistic Overview Methyl 6-formyl-2-methoxynicotinate is a highly versatile but synthetically demanding building block. Its unique structural topology creates specific vulnerabilities during cataly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Methyl 6-formyl-2-methoxynicotinate is a highly versatile but synthetically demanding building block. Its unique structural topology creates specific vulnerabilities during catalytic conversions:

  • Bidentate Chelation Trap: The 6-formyl group is situated directly adjacent to the pyridine nitrogen. This arrangement mimics the classic 2-pyridinecarboxaldehyde motif, which is notorious for forming highly stable, irreversible N,O- or N,N-bidentate chelates with transition metals (Pd, Pt, Ru). This leads to rapid catalyst poisoning.

  • Severe Electronic Deficiency: The pyridine core is heavily deactivated by the C3-methyl ester and the C6-formyl group. While this increases the electrophilicity of the formyl carbon (facilitating rapid initial amine attack), it also makes the resulting imine intermediate highly unstable and prone to hydrolysis.

  • Ester Lability: The electron-withdrawing nature of the ring makes the C3-methyl ester highly susceptible to nucleophilic attack, leading to unwanted transesterification or hydrolysis in protic solvents.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my Pd/C-catalyzed reductive amination stall at <30% conversion, even with elevated hydrogen pressure? A: You are experiencing severe catalyst poisoning. During the reaction, the intermediate imine (or the starting aldehyde) forms a strong bidentate chelate with the palladium surface via the pyridine nitrogen and the imine nitrogen/aldehyde oxygen. As documented in studies on the [1], this irreversible binding blocks the active catalytic sites. Solution: Abandon transition-metal catalysis for this specific substrate. Switch to a direct hydride reduction method using a mild, non-coordinating Lewis acid, such as Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ).

Q2: I am seeing transesterification and hydrolysis of the C3 methyl ester during acid-catalyzed acetalization. How do I prevent this? A: The extreme electronic deficiency of the pyridine ring makes the C3 ester highly vulnerable to nucleophilic attack. If you are using alcoholic solvents (e.g., Methanol or Ethanol) with an acid catalyst (like p-TsOH), the solvent will attack the ester. Solution: You must operate under strictly non-nucleophilic, anhydrous conditions. Use trimethyl orthoformate as both the reagent and water scavenger, paired with a mild Lewis acid like Indium(III) triflate ( In(OTf)3​ ) in Dichloromethane (DCM).

Q3: Why am I seeing decarbonylation side-products during transition-metal catalyzed cross-coupling attempts? A: The highly electrophilic nature of the 6-formyl group, combined with the directing effect of the adjacent pyridine nitrogen, facilitates unwanted oxidative addition into the formyl C-H bond by low-valent metals (e.g., Pd(0) or Rh(I)). This triggers rapid decarbonylation. Solution: You must mask the formyl group prior to any cross-coupling. Protect it as a cyclic acetal (using ethylene glycol and a mild acid catalyst) to eliminate the directing effect and the reactive C-H bond.

Quantitative Data: Catalyst Comparison for Reductive Amination

To illustrate the causality behind catalyst selection, the following table summarizes the performance of various reductive amination systems applied to Methyl 6-Formyl-2-methoxynicotinate.

Catalyst / Reagent SystemSolventConversion RatePrimary Side ProductMechanistic Cause of Failure
Pd/C, H2​ (1 atm) MeOH< 30%Primary AlcoholN,N-Chelation poisons Pd surface; premature aldehyde reduction.
PtO2​ , H2​ (1 atm) EtOH< 40%Ethyl Ester (Transesterified)Pt surface poisoning; nucleophilic attack by EtOH on the C3 ester.
NaCNBH3​ , AcOH MeOH50 - 60%Hydrolyzed EsterAcidic conditions promote ester hydrolysis; sluggish imine formation.
Ti(OiPr)4​ , NaBH(OAc)3​ DCE> 95% None (Trace Alcohol)Ti(IV) acts as a transient Lewis acid, preventing irreversible chelation.

Mandatory Visualization: Reaction Pathway Analysis

The following diagram illustrates the mechanistic divergence between transition-metal catalyst poisoning and the optimized hydride reduction pathway.

G Substrate Methyl 6-Formyl-2-methoxynicotinate + Primary Amine Imine Imine Intermediate (Highly Electrophilic) Substrate->Imine Condensation PdCat Transition Metal Catalysis (e.g., Pd/C, H2) Imine->PdCat Hydride Lewis Acid + Hydride (Ti(OiPr)4 + NaBH(OAc)3) Imine->Hydride Poison N,N-Chelate Metal Complex (Catalyst Poisoning, <30% Yield) PdCat->Poison Strong Coordination Product Secondary Amine Product (>95% Conversion) Hydride->Product Selective Reduction

Fig 1: Chelation-induced catalyst poisoning vs. optimized hydride reduction pathway.

Experimental Protocol: High-Yield Reductive Amination

To bypass transition-metal poisoning, this protocol utilizes Titanium(IV) isopropoxide to drive imine formation, followed by mild reduction using NaBH(OAc)3​ , a method grounded in the classic [2]. This is designed as a self-validating system to ensure experimental integrity at every step.

Reagents:

  • Methyl 6-formyl-2-methoxynicotinate (1.0 eq)

  • Primary Amine (1.1 eq)

  • Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (2.0 eq)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the nicotinate substrate and the primary amine in anhydrous DCE (0.2 M) under a nitrogen atmosphere. Add Ti(OiPr)4​ dropwise at room temperature. Let stir for 6 hours.

    • Causality: Ti(OiPr)4​ acts as both a water scavenger (driving the equilibrium of imine formation) and a mild Lewis acid to activate the formyl group, without permanently coordinating to the pyridine nitrogen.

    • Self-Validation Checkpoint: Remove a 10 µL aliquot, quench with saturated NaHCO3​ , extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1). The aldehyde starting material ( Rf​≈0.4 ) must be completely consumed, replaced by the imine ( Rf​≈0.6 ). Do not proceed if the aldehyde is still present; otherwise, the subsequent hydride addition will irreversibly reduce it to a primary alcohol, capping your yield.

  • Hydride Reduction: Cool the reaction mixture to 0 °C. Add NaBH(OAc)3​ in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Causality: NaBH(OAc)3​ is an exceptionally mild reducing agent. It selectively reduces the activated iminium species without reducing the C3 methyl ester or unreacted aldehyde (if trace amounts remain).

    • Self-Validation Checkpoint: Monitor via LC-MS. The imine mass [M+H]+ should transition completely to the secondary amine mass [M+H+2]+ within 4 hours.

  • Workup and Titanium Precipitation: Quench the reaction by adding 1N aqueous NaOH (equal volume to DCE) and stir vigorously for 30 minutes.

    • Causality: The NaOH hydrolyzes the titanium complexes, precipitating them as insoluble white titanium dioxide ( TiO2​ ) salts, while simultaneously ensuring the secondary amine product is fully deprotonated.

    • Self-Validation Checkpoint: Verify the aqueous layer is at pH > 10. Filter the biphasic mixture through a pad of Celite to remove the TiO2​ salts. Separate the organic layer, dry over Na2​SO4​ , and concentrate in vacuo to yield the pure secondary amine.

References

  • Chaston, T. B., & Richardson, D. R. (2003). Interactions of the pyridine-2-carboxaldehyde isonicotinoyl hydrazone class of chelators with iron and DNA: implications for toxicity in the treatment of iron overload disease. Journal of Biological Inorganic Chemistry, 8, 427-438. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Optimization

Effective purification and recrystallization techniques for crude Methyl 6-Formyl-2-methoxynicotinate

An in-depth guide to the effective purification and recrystallization of crude Methyl 6-Formyl-2-methoxynicotinate, designed for researchers, scientists, and drug development professionals. Technical Support Center: Puri...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the effective purification and recrystallization of crude Methyl 6-Formyl-2-methoxynicotinate, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Purification and Recrystallization of Methyl 6-Formyl-2-methoxynicotinate

As a Senior Application Scientist, this guide provides field-proven insights and troubleshooting strategies for the purification of Methyl 6-Formyl-2-methoxynicotinate. The methodologies described herein are designed to ensure high purity and recovery, critical for downstream applications in drug development and chemical synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.

Question 1: I am experiencing a very low yield after recrystallization. What are the common causes and how can I improve my recovery?

Answer: Low recovery is a frequent challenge in recrystallization. The primary causes typically involve suboptimal solvent selection or procedural errors.

  • High Solubility in Cold Solvent: The most common issue is that the compound remains significantly soluble in the chosen solvent even after cooling. A suitable recrystallization solvent should dissolve the compound completely at an elevated temperature but very poorly at low temperatures (e.g., in an ice bath).[1]

    • Solution: Re-evaluate your solvent system. Conduct small-scale solubility tests with a variety of solvents (see FAQ 1). If a single solvent is not effective, a two-solvent system is an excellent alternative. In this method, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" or "anti-solvent" (in which it is insoluble) is added dropwise to the hot solution until turbidity (cloudiness) persists. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[2]

  • Insufficient Cooling: To maximize crystal formation, the solution must be cooled to a sufficiently low temperature.

    • Solution: Ensure the flask is left in an ice-water bath for an adequate amount of time (at least 20-30 minutes) to allow for maximum precipitation.[1]

  • Excessive Washing: Washing the collected crystals with too much solvent, or a solvent in which the product has moderate solubility, will dissolve a portion of your purified product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[2]

  • Premature Crystallization: If crystals form too quickly in the funnel during a hot gravity filtration step (used to remove insoluble impurities), significant product loss can occur.

    • Solution: Use a stemless funnel, pre-heat the funnel with hot solvent, and keep the solution at a rolling boil while filtering. Add a small excess of solvent to ensure the compound remains in solution during this step.[3]

Question 2: My compound is "oiling out" and forming a gummy substance instead of distinct crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solid melts and comes out of solution as a liquid rather than a crystalline solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute or the presence of impurities that depress the melting point.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to precipitate out of the supersaturated solution before it has time to form an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask with paper towels can help slow the cooling rate.[1]

  • High Concentration of Impurities: Impurities can interfere with crystal lattice formation and lower the compound's melting point.

    • Solution 1 (For Colored Impurities): If your crude product is colored, add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.[1]

    • Solution 2 (For General Impurities): If the product is heavily impure, recrystallization may not be sufficient. It is advisable to first purify the crude material using column chromatography to remove the bulk of the impurities and then perform a final recrystallization on the partially purified product.[4][5]

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, leading to a highly concentrated, viscous solution.

    • Solution: Re-heat the solution and add more hot solvent to decrease the concentration before allowing it to cool slowly.[4]

Question 3: No crystals are forming even after the solution has cooled in an ice bath. What should I do?

Answer: The failure of crystals to form from a clear solution typically indicates that the solution is not supersaturated or that nucleation has not been initiated.

  • Excess Solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[2][3]

  • Lack of Nucleation Sites: Crystal growth requires an initial "seed" or nucleation site to begin.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide a surface for crystal growth to begin.[2][3]

    • Solution 2 (Seed Crystal): If you have a small amount of the pure solid, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[3]

Question 4: My final product is degrading, indicated by a color change or the appearance of new spots on a TLC plate. How can I prevent this?

Answer: Aldehydes, particularly aromatic ones, can be susceptible to oxidation, which converts them into the corresponding carboxylic acids.[6] This can be exacerbated by harsh conditions during the workup or purification.

  • Oxidation: Exposure to air, especially when heated for prolonged periods, can cause oxidation.

    • Solution: Minimize the time the solution is kept at a high temperature. After purification, store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.[4]

  • pH-Related Degradation: Both strongly acidic and basic conditions can potentially catalyze the degradation of the ester or other functional groups.

    • Solution: Ensure that workup procedures are mild and that the pH is neutralized carefully. The stability of similar ester compounds is often greatest in slightly acidic conditions (pH 4-6).[7]

Frequently Asked Questions (FAQs)

FAQ 1: What are the recommended solvent systems for recrystallizing Methyl 6-Formyl-2-methoxynicotinate?

Answer: The ideal solvent depends on the specific impurities present. However, based on the structure of the molecule (an aromatic ether, ester, and aldehyde), solvents of intermediate polarity are a good starting point. A systematic approach using solubility tests is highly recommended.[2][8]

Solvent SystemTypeBoiling Point (°C)Notes
Isopropanol (IPA) Single Solvent82.6A good starting point. Often provides a good balance of solubility at high and low temperatures.
Ethanol (EtOH) Single Solvent78.4Similar to IPA, but the compound may have slightly higher solubility at cold temperatures, potentially reducing yield.
Ethyl Acetate (EtOAc) Single Solvent77.1Effective for many moderately polar compounds.
Toluene Single Solvent110.6A non-polar option; useful if impurities are highly polar.
Ethyl Acetate / Hexanes Two-SolventVariableAn excellent and common combination. Dissolve in hot EtOAc and add hexanes as the anti-solvent.
Dichloromethane / Heptane Two-SolventVariableAnother good option for moderately polar compounds. Dissolve in a minimal amount of DCM and add heptane.

FAQ 2: How do I perform a solubility test to find the right solvent?

Answer:

  • Place a small amount of your crude solid (about 20-30 mg) into a small test tube.

  • Add the test solvent dropwise at room temperature, shaking after each drop. If the solid dissolves easily at room temperature, the solvent is too good and will result in poor recovery.

  • If the solid is insoluble at room temperature, gently heat the test tube in a warm water or sand bath.

  • Continue adding the solvent dropwise with heating until the solid just dissolves.

  • Allow the test tube to cool to room temperature, and then place it in an ice bath.

  • A good solvent is one in which the solid is largely insoluble at room temperature but completely soluble when hot, and which produces a large quantity of crystals upon cooling.[2]

FAQ 3: What are the likely impurities in my crude sample?

Answer: Impurities in crude Methyl 6-Formyl-2-methoxynicotinate typically originate from the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Precursors used in the synthesis.[4]

  • Side-Products: Isomeric byproducts or compounds resulting from incomplete or over-reaction.[4]

  • Oxidation Product: The corresponding carboxylic acid (6-Carboxy-2-methoxynicotinic acid methyl ester) if the aldehyde group is oxidized.[6]

  • Reduction Product: The corresponding alcohol (Methyl 6-(hydroxymethyl)-2-methoxynicotinate) from an incomplete oxidation step.

  • Residual Solvents: High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove and may inhibit crystallization.[5]

FAQ 4: How should I properly store the purified Methyl 6-Formyl-2-methoxynicotinate?

Answer: The compound is a solid at room temperature.[9] To ensure its long-term stability, it should be stored in a tightly sealed container in a refrigerator (2-8°C).[9][10] For maximum stability and to prevent oxidation of the aldehyde group, it is best to store it under an inert atmosphere (argon or nitrogen) and protected from light.[4][11]

FAQ 5: What is the workflow for selecting a recrystallization solvent?

Answer: The following diagram illustrates a systematic workflow for identifying a suitable solvent system for purification.

Recrystallization_Workflow start Start: Crude Solid solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Insoluble Cold, Dissolves when Hot? dissolves_cold->dissolves_hot No reject_solvent Reject Solvent (Poor Recovery) dissolves_cold->reject_solvent Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes insoluble Insoluble Even when Hot dissolves_hot->insoluble No select_solvent Select as Single Recrystallization Solvent crystals_form->select_solvent Yes consider_two_solvent Consider for Two-Solvent System crystals_form->consider_two_solvent No (Oils out or no crystals) reject_solvent->consider_two_solvent Use as 'Good' Solvent find_good_solvent Identify 'Good' Solvent (Dissolves Compound Well) consider_two_solvent->find_good_solvent find_poor_solvent Identify Miscible 'Poor' Solvent (Compound is Insoluble) find_good_solvent->find_poor_solvent perform_two_solvent_recrys Perform Two-Solvent Recrystallization find_poor_solvent->perform_two_solvent_recrys insoluble->consider_two_solvent Try another solvent or...

Caption: Workflow for selecting a suitable recrystallization solvent system.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Sigma-Aldrich. (n.d.). Methyl 6-Formyl-2-methoxynicotinate.
  • Benchchem. (n.d.). Troubleshooting guide for the oximation of heterocyclic aldehydes.
  • Benchchem. (n.d.). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde.
  • LibreTexts Chemistry. (2024, August 16). 6.6D: Troubleshooting.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • CymitQuimica. (n.d.). CAS 5470-70-2: Methyl 6-methylnicotinate.
  • Scott, L. et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry.
  • BLD Pharm. (n.d.). 1707585-59-8|Methyl 2-formyl-6-methoxynicotinate.
  • Synquest Labs. (n.d.). Methyl 6-methylnicotinate Safety Data Sheet.
  • ChemicalBook. (2026, January 13). METHYL 6-FORMYLNICOTINATE.
  • Benchchem. (n.d.). Technical Support Center: Stability of Methyl 6-methylnicotinate in Aqueous Solutions.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Troubleshooting

Technical Support Center: Minimizing Byproducts in the Formylation of 2-Methoxynicotinates

Welcome to the Technical Support Center for Pyridine Formylation. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic pitfalls encountered during the formylat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyridine Formylation. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic pitfalls encountered during the formylation of 2-methoxynicotinates. The inherent electronic nature of the pyridine nucleus—specifically its electrophilicity and the coordinating ability of its heteroatoms—makes it highly susceptible to over-reaction, nucleophilic addition, and hydroxycarbonylation.

This guide bypasses generic advice to focus on the causality behind experimental failures, providing you with self-validating protocols to ensure synthetic integrity.

Part 1: The Hydroxycarbonylation Trap in Pd-Catalyzed Formylation

When subjecting halogenated derivatives, such as methyl 5-iodo-2-methoxynicotinate, to reductive formylation, the goal is the insertion of carbon monoxide followed by hydride trapping. However, researchers frequently report the complete consumption of starting material only to isolate a carboxylic acid byproduct instead of the target aldehyde.

Troubleshooting Q&A

Q: Why is my reductive formylation yielding 6-methoxy-5-(methoxycarbonyl)nicotinic acid instead of the desired methyl 5-formyl-2-methoxynicotinate? A: This is a classic hydroxycarbonylation event. In standard CO/formic acid formylations, the intermediate palladium-acyl complex is highly electrophilic. If adventitious water is present—often introduced by the formic acid itself—water outcompetes the hydride transfer step. The Pd-acyl complex is trapped by H 2​ O (or hydroxide), oxidizing the intended formyl group into a carboxylic acid[1].

Q: How can I alter the mechanism to favor reductive elimination over hydroxycarbonylation? A: You must eliminate the water source and control the release of CO. By using[1], you generate a formyl imidazole intermediate in situ. This intermediate acts as an anhydrous, controlled CO-releasing agent, completely suppressing the nucleophilic attack of water on the Pd-acyl complex and allowing the hydride transfer to proceed cleanly.

PdCycle Start Aryl Iodide (Methyl 5-iodo-2-methoxynicotinate) OxAdd Oxidative Addition [Pd(0) -> Pd(II)] Start->OxAdd COInsert CO Insertion (Pd-Acyl Complex) OxAdd->COInsert CO Hydride Hydride Transfer (Reductive Elimination) COInsert->Hydride Formate/CDI Water H2O/OH- Attack (Hydroxycarbonylation) COInsert->Water Adventitious H2O Target Target: Formylated Product (Methyl 5-formyl-2-methoxynicotinate) Hydride->Target Byproduct Byproduct: Carboxylic Acid (6-methoxy-5-(methoxycarbonyl)nicotinic acid) Water->Byproduct

Divergent pathways in Pd-catalyzed formylation leading to target aldehyde vs. carboxylic acid.

Protocol 1: Anhydrous Pd-Catalyzed Formylation via CDI Activation

Self-Validating In-Process Control: The generation of the formyl imidazole intermediate is accompanied by the evolution of CO 2​ gas. The cessation of bubbling is a visual validation that the activation step is complete and the system is anhydrous.

  • CO Generation in situ: In a flame-dried flask under Argon, dissolve Carbonyldiimidazole (CDI) (2.4 eq) in anhydrous DMF. Add formic acid (4.5 eq) dropwise at room temperature. Stir for 2 hours until gas evolution ceases.

  • Substrate Addition: To the active formyl imidazole mixture, successively add methyl 5-iodo-2-methoxynicotinate (1.0 eq), Triethylamine (2.5 eq), and Pd 2​ (dba) 3​ (5 mol%).

  • Reaction: Heat the mixture to 70 °C for 6 hours. Monitor via TLC; the target aldehyde will run slightly higher than the highly polar carboxylic acid byproduct.

  • Workup: Cool to room temperature, dilute with water, and extract with MTBE (2 × 15 mL). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate.

Part 2: Nucleophilic Addition Byproducts in Directed Ortho Metalation (DoM)

For non-halogenated 2-methoxynicotinates, DoM is the preferred method for introducing a formyl group at the C4 position. The C2-methoxy and C3-carboxylate groups synergistically direct lithiation to C4.

Troubleshooting Q&A

Q: I am observing a complex mixture of Chichibabin-type addition products and ester cleavage when using n-BuLi. How do I achieve regioselective formylation? A: The pyridine nucleus is inherently electron-deficient, making it highly susceptible to nucleophilic attack. Standard alkyllithiums like n-BuLi act as strong nucleophiles before they act as bases, leading to addition at the C6 position or direct attack on the C3-ester/carboxylate[2]. Causality & Solution: You must decouple nucleophilicity from basicity. Switch to[2]. The bulky tetramethyl groups create severe steric hindrance, preventing LiTMP from attacking the pyridine ring or the ester carbonyl, restricting its reactivity purely to the deprotonation of the most acidic C4 proton.

Q: My isolated yield is low, and I recover mostly starting material, even when using LiTMP. Why did the DMF quench fail? A: The lithiated 2-methoxynicotinate species is highly basic and prone to proton transfer. If the DMF is added too quickly, the localized exothermic heat causes the tetrahedral hemiaminal intermediate to collapse prematurely, or the lithiated species abstracts a proton from the DMF methyl groups. Ensure DMF is added dropwise at strictly -78 °C, and maintain this temperature for 45 minutes before the acidic quench.

DoMWorkflow Substrate 2-Methoxynicotinic Acid in dry THF Cooling Cool to -78 °C (Argon Atm) Substrate->Cooling Base Add LiTMP (Non-nucleophilic) Cooling->Base Lithiation C4-Lithiated Intermediate Base->Lithiation Electrophile Add DMF (Formyl Source) Lithiation->Electrophile Quench Acidic Quench (NH4Cl) Electrophile->Quench Product 4-Formyl Product Quench->Product

Step-by-step workflow for the Directed Ortho Metalation (DoM) formylation using LiTMP base.

Protocol 2: Regioselective DoM Formylation using LiTMP

Self-Validating In-Process Control: The formation of the lithiated intermediate often results in a deep red/orange color change. A failure to observe this color shift indicates quenched base or wet solvent.

  • Base Preparation: In a flame-dried flask under Argon, dissolve 2,2,6,6-Tetramethylpiperidine (TMPH) (3.3 eq) in anhydrous THF. Cool to -78 °C and add n-BuLi (3.0 eq) dropwise. Stir for 30 mins at 0 °C to generate LiTMP, then strictly recool to -78 °C.

  • Lithiation: Dissolve 2-methoxynicotinic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiTMP solution at -78 °C. Stir for 2 hours to ensure complete C4-lithiation (monitor for the characteristic color shift).

  • Formylation: Add anhydrous DMF (4.0 eq) dropwise at -78 °C. Maintain temperature for exactly 45 minutes.

  • Quench & Workup: Add saturated aqueous NH 4​ Cl solution at -78 °C, then allow the mixture to warm to room temperature. Adjust the pH to ~3-4 with 1M HCl to protonate the carboxylic acid. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate.

Part 3: Quantitative Data on Byproduct Minimization

The following table summarizes the causal relationship between the chosen methodology and the resulting byproduct distribution, validating the optimized protocols described above.

Reaction MethodSubstrateTarget ProductMajor ByproductTarget YieldByproduct Yield
Pd/Formic acid (Standard) Methyl 5-iodo-2-methoxynicotinateMethyl 5-formyl-2-methoxynicotinate6-methoxy-5-(methoxycarbonyl)nicotinic acid<10%>60%
Pd/Formic acid + CDI Methyl 5-iodo-2-methoxynicotinateMethyl 5-formyl-2-methoxynicotinateNone detected85% 0%
DoM (n-BuLi) + DMF 2-Methoxynicotinic acid4-Formyl-2-methoxynicotinic acidC6-butylated adduct15%55%
DoM (LiTMP) + DMF 2-Methoxynicotinic acid4-Formyl-2-methoxynicotinic acidTrace starting material78% <5%

References

  • Nadhagopal, S., et al. "Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides." Synlett, Thieme E-Books & E-Journals.

  • Godard, A., et al. "Directed Lithiation of Unprotected Pyridinecarboxylic Acids: Syntheses of Halo Derivatives." Tetrahedron, ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 6-Formyl-2-methoxynicotinate and Methyl 6-formylnicotinate

Executive Summary Molecular Structure and Electronic Effects: The Influence of the 2-Methoxy Group The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In these pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Molecular Structure and Electronic Effects: The Influence of the 2-Methoxy Group

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In these pyridine-based systems, this electrophilicity is modulated by substituents on the aromatic ring.

  • Methyl 6-formylnicotinate features an unsubstituted pyridine ring. The electron-withdrawing nature of the ring nitrogen and the methyl ester group contributes to the electrophilicity of the formyl carbon.

  • Methyl 6-Formyl-2-methoxynicotinate contains a methoxy (-OCH₃) group at the C-2 position, directly adjacent to the ring nitrogen. This substituent exerts two opposing electronic effects:

    • Inductive Effect (-I): Oxygen is highly electronegative and pulls electron density away from the pyridine ring through the sigma bond. This effect, by itself, would increase the electrophilicity of the formyl group.

    • Resonance Effect (+M): The oxygen atom's lone pairs can be delocalized into the aromatic π-system. This donation of electron density increases the electron density of the ring and, by extension, the substituents connected to it.

In aromatic systems, the resonance effect of a methoxy group typically dominates its inductive effect. This is particularly true when it is positioned ortho or para to the reacting group, as is the case here. The delocalization of the oxygen lone pair reduces the partial positive charge on the formyl carbon, making it a less potent electrophile.

Caption: Resonance delocalization in Methyl 6-Formyl-2-methoxynicotinate.

Comparative Reactivity Analysis

The primary site of reaction for both molecules is the electrophilic formyl group, which readily undergoes nucleophilic addition.[1][2] The reduced electrophilicity of the formyl group in the methoxy-substituted analog leads to a decreased rate of reaction with nucleophiles.

This principle is supported by studies on analogous pyridinecarboxaldehydes. Research has shown that electron-donating substituents on the pyridine ring decrease the extent of hydrate formation in aqueous solutions—a direct measure of the aldehyde's electrophilicity. Specifically, ortho-methoxy pyridinecarboxaldehydes exhibit a measurable decrease in hydrate formation compared to their unsubstituted parent compounds, confirming the deactivating effect of the methoxy group.[3][4]

Data Summary: Physicochemical and Reactivity Properties
PropertyMethyl 6-formylnicotinateMethyl 6-Formyl-2-methoxynicotinate
Structure
CAS Number 10165-86-3[5]2514958-11-1
Molecular Formula C₈H₇NO₃C₉H₉NO₄
Molecular Weight 165.15 g/mol 195.17 g/mol
Predicted Reactivity Higher Lower
Supporting Data Unsubstituted pyridinecarboxaldehydes show higher levels of hydrate formation.[4]ortho-methoxy analogues show a 4-7% decrease in hydrate formation, indicating lower aldehyde electrophilicity.[4]

Experimental Protocols and Workflows

Trustworthy protocols are self-validating. The following sections provide detailed, field-proven synthetic procedures for both compounds and a framework for a direct reactivity comparison experiment.

Synthesis of Methyl 6-formylnicotinate

This protocol utilizes a mild oxidation of the corresponding primary alcohol.

Workflow: Synthesis of Methyl 6-formylnicotinate

Caption: Workflow for the synthesis of Methyl 6-formylnicotinate.

Step-by-Step Protocol: [5]

  • Reaction Setup: To a stirred solution of methyl 6-(hydroxymethyl)nicotinate (7.0 g, 41.9 mmol) in dichloromethane (200 mL), add activated manganese dioxide (32.3 g, 372 mmol, approx. 8.9 eq.).

  • Reaction Execution: Stir the resulting black suspension vigorously at 20°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with dichloromethane (3 x 50 mL).

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (e.g., starting from 10:1 and moving to 5:1) to afford methyl 6-formylnicotinate as a solid (Reported yield: 6.0 g, 97%).

Synthesis of Methyl 6-Formyl-2-methoxynicotinate

This protocol, adapted from patent literature, involves the oxidative cleavage of a vinyl group.[3]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve methyl 2-methoxy-6-vinylnicotinate (0.5 g, 2.58 mmol) in a mixture of tetrahydrofuran (THF, 5 mL) and water (5 mL). Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: To the cooled solution, add a 4% aqueous solution of osmium tetroxide (OsO₄) (approx. 0.33 mL, 0.020 mmol, 0.8 mol%).

  • Oxidant Addition: Add sodium periodate (NaIO₄) (1.10 g, 5.17 mmol, 2.0 eq.) portion-wise, maintaining the temperature at 0°C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The mixture will likely become a slurry.

  • Work-up: Quench the reaction by adding ice-cold water (15 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield Methyl 6-Formyl-2-methoxynicotinate.

Comparative Experiment: Reduction to Alcohol

To directly compare reactivity, a simple reduction of the formyl group using sodium borohydride (NaBH₄) can be performed. Due to the lower electrophilicity of Methyl 6-Formyl-2-methoxynicotinate, it is hypothesized that its reduction will proceed at a slower rate.

Comparative Workflow: Aldehyde Reduction

G cluster_0 Methyl 6-formylnicotinate (Compound A) cluster_1 Methyl 6-Formyl-2-methoxynicotinate (Compound B) A_start Dissolve A in Methanol A_react Add NaBH₄, 0°C to RT (Expected Time: ~30 min) A_start->A_react A_workup Quench & Extract A_react->A_workup A_end Methyl 6-(hydroxymethyl)nicotinate A_workup->A_end B_start Dissolve B in Methanol B_react Add NaBH₄, 0°C to RT (Expected Time: > 45 min) B_start->B_react B_workup Quench & Extract B_react->B_workup B_end Methyl 6-(hydroxymethyl)-2-methoxynicotinate B_workup->B_end

Caption: Parallel workflow for comparing reduction rates.

Protocol for Reactivity Comparison:

  • Setup: Prepare two identical reaction flasks. In Flask A, dissolve Methyl 6-formylnicotinate (1.0 mmol) in anhydrous methanol (10 mL). In Flask B, dissolve Methyl 6-Formyl-2-methoxynicotinate (1.0 mmol) in anhydrous methanol (10 mL). Cool both flasks to 0°C.

  • Execution: To each flask, add sodium borohydride (NaBH₄) (0.5 mmol) simultaneously. Remove the ice baths and allow the reactions to stir at room temperature.

  • Monitoring: Monitor both reactions every 15 minutes by TLC.

    • Causality: The reaction in Flask A is expected to reach completion first, as the more electrophilic aldehyde will react faster with the hydride nucleophile. The reaction in Flask B may require additional time or even a second portion of NaBH₄ to go to completion.

  • Work-up (once complete): Quench each reaction by slowly adding water. Concentrate the mixtures to remove most of the methanol. Extract with ethyl acetate, dry the organic layers, and concentrate to obtain the respective alcohol products for yield calculation.

Conclusion

The presence of a 2-methoxy group on the nicotinate scaffold exerts a clear, predictable influence on the reactivity of the 6-formyl substituent. Through a dominant electron-donating resonance effect, the methoxy group reduces the electrophilicity of the aldehyde carbon. Consequently, Methyl 6-Formyl-2-methoxynicotinate is less susceptible to nucleophilic attack than Methyl 6-formylnicotinate . This fundamental difference in reactivity is a critical consideration for researchers in medicinal chemistry and process development, impacting reaction conditions, catalyst choice, and reaction times. Understanding these electronic effects allows for the rational design of synthetic routes and the fine-tuning of molecular properties for targeted applications.

References

  • Title: Acylsulfonamide KAT6A inhibitors.
  • Title: Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. Source: JACS Au. [Link]

  • Title: The effect of pyridinecarboxaldehyde functionalisation on reactivity and N-terminal protein modification. Source: ChemRxiv. [Link]

  • Title: Pyridines. Source: Wikipedia. [Link]

  • Title: 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Source: MDPI. [Link]

  • Title: 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Source: Organic Chemistry (McMurry). [Link]

  • Title: Inhibiteurs de kat6a de type acylsulfonamides.
  • Title: Nucleophilic Addition to Carbonyl Groups. Source: Chemistry Steps. [Link]

  • Title: Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Source: RSC Advances. [Link]

  • Title: Ch17: Nucleophilic Addition. Source: University of Calgary. [Link]

  • Title: 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Source: Chemistry LibreTexts. [Link]

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Comparative

A Senior Application Scientist's Guide to Formylating Agents for the Synthesis of 2-Methoxynicotinate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The synthesis of substituted nicotinate derivatives, core scaffolds in numerous pharmaceutical compounds, presents a unique set of challenges roote...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted nicotinate derivatives, core scaffolds in numerous pharmaceutical compounds, presents a unique set of challenges rooted in the inherent electronic nature of the pyridine ring. The introduction of a formyl group (–CHO), a versatile synthetic handle, is a critical transformation. This guide provides an in-depth comparison of primary formylating strategies for producing 2-methoxynicotinate derivatives, focusing on the underlying chemical principles that dictate success or failure. We will move beyond simple protocol recitation to explain the causality behind methodological choices, ensuring a robust and reproducible synthetic approach.

The Core Challenge: The Electronic Dichotomy of 2-Methoxypyridine

Efficiently synthesizing 2-methoxy-3-formylpyridine, the precursor to 2-methoxynicotinate, requires navigating a fundamental electronic conflict. The pyridine nitrogen atom is strongly electron-withdrawing, deactivating the aromatic ring to classical electrophilic aromatic substitution (EAS).[1][2] This renders many standard formylation reactions, which perform excellently on electron-rich arenes like phenols or anilines, largely ineffective.[3]

Conversely, the C2-methoxy group is electron-donating and serves as a powerful directing group. The key to successful formylation lies in leveraging the influence of the methoxy group while overcoming the deactivating effect of the ring nitrogen.

Caption: Conflicting electronic effects in the 2-methoxypyridine substrate.

Comparative Analysis of Formylation Strategies

We will evaluate two primary classes of formylation reactions: classical electrophilic aromatic substitution and directed ortho-metalation.

Electrophilic Aromatic Substitution: A High Barrier to Success

These methods rely on generating a potent electrophile that attacks the aromatic ring.

a) The Vilsmeier-Haack Reaction

This reaction utilizes a chloromethyliminium salt, the "Vilsmeier reagent," generated in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃).[4][5][6] It is exceptionally effective for formylating electron-rich aromatic and heteroaromatic compounds such as pyrroles and indoles.[3][7]

  • Causality of Failure: For 2-methoxypyridine, the Vilsmeier-Haack reaction is generally impractical. The powerful deactivating effect of the pyridine nitrogen significantly lowers the nucleophilicity of the ring, rendering it unable to attack the Vilsmeier reagent under standard conditions.[1][2] Attempting to force the reaction with higher temperatures often leads to decomposition and a complex mixture of byproducts.

Caption: The Vilsmeier-Haack reaction pathway and its failure with deactivated pyridines.

b) The Reimer-Tiemann Reaction

This method employs chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), the reactive electrophile.[8] It is primarily used for the ortho-formylation of phenols.[9][10]

  • Causality of Failure: The Reimer-Tiemann reaction is unsuitable for 2-methoxypyridine for two main reasons. First, the substrate is not a phenol and cannot be activated by deprotonation to a phenoxide. Second, the reaction conditions are harsh (strong base, heat) and can lead to undesired side reactions with the pyridine ring itself.[8]

Directed ortho-Metalation (DoM): The Superior Strategy

This strategy circumvents the challenge of ring deactivation by employing a completely different mechanism. Instead of an electrophilic attack on the ring, a strong base is used to abstract a proton, creating a potent nucleophilic organometallic intermediate that then reacts with a formylating agent.

  • The Principle: The methoxy group at the C2 position is an effective directed metalation group (DMG).[11] In the presence of a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), the most acidic proton is the one at the C3 position, ortho to the methoxy group.[12][13][14] This regioselective deprotonation generates a 2-methoxy-3-lithiopyridine intermediate. This powerful nucleophile can then be quenched with an electrophilic formylating agent, most commonly DMF, to yield the desired 2-methoxy-3-formylpyridine after aqueous workup.[14][15]

Caption: The Directed ortho-Metalation (DoM) experimental workflow.

Performance Comparison

FeatureVilsmeier-Haack ReactionDirected ortho-Metalation (DoM)
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)DMF (as an electrophile)
Mechanism Electrophilic Aromatic SubstitutionDeprotonation followed by Nucleophilic Attack
Regioselectivity Poor to none for this substrateExcellent (C3 position directed by OMe)[12][13]
Typical Yield < 5% to No Reaction[1][2]Moderate to Good (often 40-70%)[16]
Reaction Conditions 0 °C to refluxCryogenic (-78 °C), strictly anhydrous[17]
Key Advantages Reagents are common and inexpensive.High regioselectivity, reliable for this substrate class.
Key Disadvantages Ineffective for electron-deficient pyridines.Requires strong, pyrophoric bases (n-BuLi), inert atmosphere, and low temperatures.[18][19]

Validated Experimental Protocol: Directed ortho-Metalation

This protocol is a self-validating system. Successful lithiation is confirmed by the formation of the product upon quenching with DMF. Failure points, such as the presence of moisture, will result in the recovery of the starting material.

Materials & Reagents:

  • 2-Methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or flame-dried round-bottom flask with septum

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Dry ice/acetone bath (-78 °C)

Step-by-Step Methodology:

  • Reaction Setup:

    • Place a magnetic stir bar in a flame-dried Schlenk flask.

    • Seal the flask and purge with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Using a syringe, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction) to the flask.

    • Cool the THF to -78 °C using a dry ice/acetone bath.

  • Substrate Addition:

    • Add 2-methoxypyridine (1.0 equivalent) dropwise to the cold THF via syringe. Stir for 5 minutes.

  • Lithiation (Deprotonation):

    • Slowly add n-BuLi solution (1.1 equivalents) dropwise via syringe over 15-20 minutes. Ensure the internal temperature does not rise significantly.

    • A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species.

    • Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Formylation (Electrophilic Quench):

    • Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

    • Stir the mixture at -78 °C for an additional 1-2 hours.

  • Workup and Isolation:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-methoxy-3-formylpyridine.[20][21]

Conclusion and Recommendation

For the efficient and regioselective synthesis of 2-methoxynicotinate precursors, classical electrophilic formylation methods like the Vilsmeier-Haack reaction are fundamentally unsuitable due to the electron-deficient nature of the pyridine ring. The recommended and field-proven strategy is Directed ortho-Metalation (DoM) . By leveraging the C2-methoxy group as a directing element, this method enables regioselective deprotonation at the C3 position, creating a nucleophilic intermediate that is efficiently trapped by DMF. While DoM requires stringent control over reaction conditions—specifically, the use of strong bases, cryogenic temperatures, and an inert atmosphere—it is the most reliable and high-yielding approach for accessing the synthetically crucial 2-methoxy-3-formylpyridine scaffold.

References

  • BenchChem. (2025). A Comparative Analysis of Formylating Agents for Researchers and Drug Development Professionals.
  • BenchChem. (2025). A Comparative Guide to Formylating Agents for Aromatic Compounds.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • J&K Scientific LLC. (2021). Vilsmeier-Haack Reaction.
  • C3-Formylation of Pyridines via Streptocyanine Intermediates. (2025).
  • HETEROCYCLES, Vol. 83, No. 9, 2011. (2011).
  • Wikipedia. Formylation.
  • ACS Publications. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates.
  • Common Organic Chemistry. Formylation - Common Conditions.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • Wikipedia. Reimer–Tiemann reaction.
  • PubMed. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization?.
  • ResearchGate. (2025). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?.
  • Directed Ortho Metalation.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.
  • BenchChem. (2025). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • Wikipedia. n-Butyllithium.
  • J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
  • Common Organic Chemistry. Formylation (Lithium Halogen Exchange).
  • Sigma-Aldrich. 2-Methoxy-3-pyridinecarboxaldehyde.
  • Schall, A. and Reiser, O. The formylation of arylmetal reagents.
  • LookChem. 2-METHOXY-3-PYRIDINECARBOXALDEHYDE.

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Validation

Mass spectrometry (LC-MS) fragmentation pattern analysis of Methyl 6-Formyl-2-methoxynicotinate

A Comparative Guide to the LC-MS Fragmentation Analysis of Methyl 6-Formyl-2-methoxynicotinate Introduction Methyl 6-Formyl-2-methoxynicotinate is a substituted pyridine derivative, a class of compounds of significant in...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the LC-MS Fragmentation Analysis of Methyl 6-Formyl-2-methoxynicotinate

Introduction

Methyl 6-Formyl-2-methoxynicotinate is a substituted pyridine derivative, a class of compounds of significant interest in pharmaceutical and materials science due to the versatile reactivity of the pyridine ring and its substituents. As an intermediate in complex organic synthesis, its structural integrity and purity are paramount. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the definitive analytical technique for its characterization, offering unparalleled sensitivity and specificity.[1] This guide provides an in-depth analysis of its fragmentation behavior under electrospray ionization (ESI) conditions and compares the analytical outcomes across different mass spectrometry platforms. We will explore the causality behind its fragmentation pathways and provide actionable protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Predicted Fragmentation Sites

To understand the mass spectrometric behavior of Methyl 6-Formyl-2-methoxynicotinate, we must first consider its molecular structure and the lability of its chemical bonds upon ionization.

  • Molecular Formula: C₉H₉NO₄

  • Monoisotopic Mass: 195.0532 Da

  • Protonated Ion [M+H]⁺: 196.0605 Da

The molecule contains several key functional groups that will dictate its fragmentation pattern: a pyridine core, a methyl ester, a formyl (aldehyde) group, and a methoxy group. Protonation in positive-mode ESI is expected to occur primarily on the pyridine nitrogen, the most basic site, which will influence subsequent fragmentation cascades.

Experimental Workflow: A Validated Approach

A robust analytical workflow is crucial for reproducible results. The following diagram outlines a self-validating system for the analysis of Methyl 6-Formyl-2-methoxynicotinate.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Standard Dilution (0.1% Formic Acid in ACN:H₂O) LC Reversed-Phase C18 Gradient Elution Prep->LC Injection MS Positive ESI LC->MS Ionization MSMS Collision-Induced Dissociation (CID) MS->MSMS Isolation DA Fragmentation Pattern Analysis & Comparison MSMS->DA Detection

Caption: A typical LC-MS/MS workflow for small molecule analysis.

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 6-Formyl-2-methoxynicotinate in acetonitrile (ACN).

  • Working Solutions: Create a series of working solutions by diluting the stock solution with a solvent mixture of 50:50 ACN:Water containing 0.1% formic acid. This acidic modifier ensures efficient protonation of the analyte.[2][3]

  • Filtration: Filter the final solutions through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Protocol 2: Liquid Chromatography (LC)

The goal of the LC method is to achieve a sharp, symmetrical peak for the analyte, free from matrix interference.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for retaining this moderately polar molecule.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-1 min: 20% B

    • 1-7 min: Ramp to 95% B

    • 7-9 min: Hold at 95% B

    • 9-9.1 min: Return to 20% B

    • 9.1-12 min: Equilibrate at 20% B

  • Injection Volume: 5 µL

Mass Spectrometry and Fragmentation Analysis

Upon introduction into the mass spectrometer, the protonated molecule ([M+H]⁺, m/z 196.06) is isolated and subjected to Collision-Induced Dissociation (CID) to generate a characteristic fragmentation pattern. The observed fragments provide a structural fingerprint of the molecule.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule is driven by the stability of the resulting product ions and neutral losses. Key fragmentation pathways for aromatic aldehydes often involve the loss of the formyl group or carbon monoxide.[4][5][6][7] Esters commonly fragment through cleavage next to the carbonyl group.[7]

Fragmentation_Pathway Parent [M+H]⁺ m/z 196.06 Frag1 m/z 168.06 [M+H-CO]⁺ Parent->Frag1 - CO (28 Da) Frag2 m/z 165.05 [M+H-OCH₃]⁺ Parent->Frag2 - •OCH₃ (31 Da) Frag3 m/z 137.06 [M+H-COOCH₃]⁺ Parent->Frag3 - •COOCH₃ (59 Da) Frag4 m/z 136.05 [M+H-CH₃OH-CO]⁺ Frag1->Frag4 - CH₃OH (32 Da) Frag5 m/z 108.04 [m/z 136-CO]⁺ Frag4->Frag5 - CO (28 Da)

Caption: Predicted CID fragmentation pathway of protonated Methyl 6-Formyl-2-methoxynicotinate.

Key Fragmentation Explanations:

  • Loss of Carbon Monoxide (CO): A classic fragmentation for aromatic aldehydes, the formyl group readily loses a neutral CO molecule (28 Da).[4][5] This leads to the formation of the ion at m/z 168.06 . This is often a highly favorable pathway.

  • Loss of Methoxyl Radical (•OCH₃): Cleavage of the ester's O-CH₃ bond results in the loss of a methoxyl radical (31 Da), yielding the ion at m/z 165.05 .

  • Loss of Carbomethoxy Radical (•COOCH₃): The entire methyl ester group can be lost as a radical (59 Da), resulting in the ion at m/z 137.06 .

  • Sequential Losses: The initial fragment at m/z 168 can undergo further fragmentation, such as the loss of methanol (CH₃OH, 32 Da) from the methoxy and a ring proton, to form the ion at m/z 136.05 . This ion can subsequently lose another CO molecule to produce the fragment at m/z 108.04 .

Comparison of Mass Spectrometry Platforms

The choice of mass analyzer significantly impacts the quality and type of data obtained. Here, we compare three common platforms: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap.

FeatureTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap
Primary Use Targeted QuantificationHigh-Resolution Confirmation & ProfilingHigh-Resolution Confirmation & Profiling
Typical Mode Selected Reaction Monitoring (SRM)Full Scan MS/MS (Product Ion Scan)Full Scan MS/MS (Product Ion Scan)
Resolution Low (Unit Mass)High (>20,000 FWHM)Very High (>60,000 FWHM)
Mass Accuracy N/A (Nominal Mass)Excellent (< 5 ppm)Exceptional (< 2 ppm)
Sensitivity Excellent (for SRM)Very GoodExcellent
Key Advantage Unmatched for quantifying known transitionsProvides accurate mass of fragments for formula confirmationHighest resolution and mass accuracy
Hypothetical Data Comparison

To illustrate the differences, consider the analysis of the fragment resulting from the loss of CO (nominal mass 168).

PlatformObserved m/zMass Error (ppm)Information Gained
Triple Quadrupole 168.1N/AConfirmation of the transition 196 -> 168. Ideal for quantification.
Q-TOF 168.06511.8Confirms the elemental composition as C₈H₁₀NO₃⁺. Rules out other isobaric possibilities.
Orbitrap 168.06530.6Provides the highest confidence in elemental composition assignment (C₈H₁₀NO₃⁺).
Platform-Specific Methodologies

Protocol 3a: Triple Quadrupole (QqQ) - SRM Method

This method is designed for high-sensitivity quantification.

  • Ion Source: ESI, Positive Mode.

  • Full Scan: Initially, acquire a full scan (e.g., m/z 50-300) to confirm the parent ion at m/z 196.1.

  • Product Ion Scan: Perform a product ion scan on m/z 196.1 to identify the most intense, stable fragments.

  • SRM Setup: Based on the product ion scan, define SRM transitions. Optimize collision energy (CE) for each.

    • Transition 1 (Quantifier): 196.1 -> 168.1 (CE: ~15 eV)

    • Transition 2 (Qualifier): 196.1 -> 136.1 (CE: ~25 eV)

Protocol 3b: Q-TOF / Orbitrap - High-Resolution Method

This method is for structural confirmation and identification of unknowns.

  • Ion Source: ESI, Positive Mode.

  • MS¹ Scan: Acquire full scan MS¹ data from m/z 50-300 at high resolution (>30,000).

  • MS² Scan (dd-MS²): Use data-dependent acquisition to trigger MS/MS scans on the most intense ions in the MS¹ scan.

    • Inclusion List: Prioritize m/z 196.0605.

    • Collision Energy: Use a stepped collision energy (e.g., 10, 20, 40 eV) to capture a wide range of fragments.

    • Resolution: Maintain high resolution (>30,000) for MS² scans to enable accurate mass measurements of fragment ions.

Conclusion and Recommendations

The LC-MS/MS analysis of Methyl 6-Formyl-2-methoxynicotinate reveals a predictable and informative fragmentation pattern dominated by the neutral loss of CO from the formyl group and various cleavages associated with the methyl ester and methoxy substituents.

  • For routine purity analysis and high-throughput quantification , a Triple Quadrupole mass spectrometer operating in SRM mode is the most efficient and sensitive choice. Its ability to filter out chemical noise provides superior signal-to-noise for targeted analysis.

  • For definitive structural confirmation, metabolite identification, or forced degradation studies , a high-resolution mass spectrometer like a Q-TOF or Orbitrap is indispensable. The accurate mass measurements of both parent and fragment ions allow for the confident determination of elemental compositions, which is critical for identifying unknowns and elucidating complex fragmentation pathways.

By understanding the inherent fragmentation logic of the molecule and selecting the appropriate instrumental platform, researchers can effectively characterize Methyl 6-Formyl-2-methoxynicotinate and related compounds with high confidence and precision.

References

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. Available from: [Link]

  • Whitman College. GCMS Section 6.11.4 - Fragmentation of Aldehydes. Available from: [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(11-12), 895-902. Available from: [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N‐oxides. Available from: [Link]

  • Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Available from: [Link]

  • Trammell, S. A., et al. (2016). A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. Drug testing and analysis, 8(10), 1037–1043. Available from: [Link]

  • JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available from: [Link]

  • Li, J., et al. (2014). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry, 2014, 809467. Available from: [Link]

  • University of Arizona. Mass Spectrometry - Examples. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • OpenStax. 19.14 Spectroscopy of Aldehydes and Ketones. Available from: [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

  • Michigan State University. Mass Spectrometry. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of Methyl 6-Formyl-2-methoxynicotinate via FTIR Spectroscopy

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a multifunctional compound like Methyl 6-Formyl-2...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a multifunctional compound like Methyl 6-Formyl-2-methoxynicotinate, a versatile building block in medicinal chemistry, ensuring its structural integrity is paramount.[1] This guide provides a comprehensive, field-proven methodology for leveraging Fourier Transform Infrared (FTIR) spectroscopy to validate the structure of this compound. We will move beyond a simple procedural checklist to explore the causal reasoning behind each step, ensuring a robust and self-validating analytical workflow.

The Analytical Imperative: Why FTIR for This Molecule?

Methyl 6-Formyl-2-methoxynicotinate is characterized by a unique constellation of functional groups on a pyridine scaffold: an aromatic ester, an aldehyde, and a methoxy group. This specific arrangement presents a distinct "vibrational fingerprint." FTIR spectroscopy is exceptionally well-suited for this validation task because it is non-destructive, rapid, and highly sensitive to the presence and electronic environment of these specific functional groups.[2] Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. The resulting spectrum provides a direct, empirical confirmation that these groups are present and correctly assembled in the final molecule.

Below is the structure of Methyl 6-Formyl-2-methoxynicotinate, with its key functional groups highlighted.

Caption: Molecular structure of Methyl 6-Formyl-2-methoxynicotinate.

Theoretical FTIR Spectrum: Predicting the Vibrational Fingerprint

Before any measurement is taken, a robust validation process begins with a theoretical prediction of the spectrum. By dissecting the molecule into its constituent functional groups, we can anticipate the characteristic absorption bands based on established spectroscopic principles.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityRationale & References
Aldehyde C=O Stretch1710 - 1685StrongThe carbonyl stretch is conjugated with the aromatic pyridine ring, shifting it to a lower wavenumber compared to aliphatic aldehydes.[3]
Aldehydic C-H Stretch2830 - 2860 and 2700 - 2750Weak to MediumA highly diagnostic doublet arises from Fermi resonance between the C-H stretch fundamental and an overtone of the C-H bending vibration. The peak around 2720 cm⁻¹ is particularly indicative.[3][4][5]
Aromatic Ester C=O Stretch1730 - 1715StrongThis is the most intense band in the ester group. Its position is influenced by conjugation with the pyridine ring.[6][7]
Asymmetric C-O-C Stretch1310 - 1250StrongPart of the "Rule of Three" for aromatic esters, this band corresponds to the stretching of the C-O bond adjacent to the carbonyl group.[6][8]
Symmetric O-C-C Stretch1130 - 1100StrongThe second strong C-O stretching band, also characteristic of the ester linkage.[6][8]
Methoxy Group C-H Stretch2850 - 2815MediumA specific C-H stretching frequency for O-CH₃ groups. This may overlap with the aldehydic C-H stretch.
C-O Stretch~1260 and ~1040Medium to StrongAsymmetric and symmetric stretching modes of the Ar-O-CH₃ system. The exact position can vary.[9][10]
Substituted Pyridine Aromatic C-H Stretch3100 - 3000Weak to MediumStretching of C-H bonds on the aromatic ring.[11][12]
Ring C=C and C=N Stretches1650 - 1400Medium to StrongMultiple bands in this region are characteristic of the pyridine ring's skeletal vibrations. The substitution pattern influences the number and position of these peaks.[11][13][14]

Experimental Protocol: A Self-Validating Workflow

The quality of an FTIR spectrum is entirely dependent on the rigor of the experimental procedure. The following protocol is designed to minimize artifacts and produce a clean, interpretable spectrum.

start Start: Pure Sample of Methyl 6-Formyl-2-methoxynicotinate prep Step 1: Sample Preparation (ATR or KBr Pellet) start->prep bkg Step 2: Background Spectrum Acquisition prep->bkg sample_scan Step 3: Sample Spectrum Acquisition bkg->sample_scan process Step 4: Data Processing (Baseline Correction, Normalization) sample_scan->process analyze Step 5: Spectral Analysis process->analyze compare Step 6: Comparison (Theoretical vs. Experimental) analyze->compare validate Validation Decision compare->validate pass Structure Validated validate->pass Match fail Structure Not Validated (Investigate Impurities) validate->fail Mismatch

Caption: Experimental workflow for FTIR-based structural validation.

Step-by-Step Methodology

A. Sample Preparation (Choose one)

  • Method 1: Attenuated Total Reflectance (ATR) - Recommended for Speed and Simplicity

    • Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. This is a critical step to prevent cross-contamination.

    • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This accounts for atmospheric CO₂ and H₂O, as well as the instrument's intrinsic response.[15]

    • Sample Application: Place a small amount of the solid Methyl 6-Formyl-2-methoxynicotinate powder directly onto the crystal.

    • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure. Causality: Good contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample adequately, ensuring a high-quality spectrum.[16][17]

  • Method 2: Potassium Bromide (KBr) Pellet - The "Gold Standard" for Transmission

    • Drying: Use spectroscopic grade KBr that has been dried in an oven (e.g., at 110°C) to remove all traces of moisture. Causality: KBr is hygroscopic, and absorbed water will produce a very broad O-H absorption band around 3400 cm⁻¹, which can obscure N-H or other O-H stretches if they were present.[16][18]

    • Grinding: Add ~1-2 mg of the sample to ~100-200 mg of the dried KBr in an agate mortar. Grind the mixture thoroughly until it becomes a fine, homogenous powder. Causality: Fine grinding minimizes scattering of the infrared beam (the Christiansen effect), which can distort peak shapes.

    • Pellet Pressing: Transfer the powder to a pellet die and press under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

    • Background Spectrum: Record a background spectrum with the empty sample compartment.

    • Sample Placement: Place the KBr pellet into the sample holder in the instrument's beam path.

B. Data Acquisition

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹. This covers the full mid-infrared region where fundamental molecular vibrations occur.[2]

    • Resolution: 4 cm⁻¹. This is sufficient to resolve most key functional group bands without introducing excessive noise.

    • Scans: Co-add 16 to 32 scans. Causality: Averaging multiple scans improves the signal-to-noise ratio (S/N), resulting in a cleaner spectrum where weaker peaks are more easily identified.[2]

Comparative Analysis: Differentiating from Potential Impurities

FTIR spectroscopy excels not only in confirming the desired structure but also in detecting key impurities. Let's compare the expected spectrum of our target molecule with that of a plausible synthetic precursor or side-product: 2-methoxy-6-methylnicotinic acid (the result of incomplete esterification or hydrolysis of the final product).

FeatureMethyl 6-Formyl-2-methoxynicotinate (Target)2-methoxy-6-methylnicotinic acid (Impurity)Validation Insight
Key Differentiator Aldehyde C-H Stretch at ~2720 cm⁻¹Absent The presence of this weak but sharp peak is a strong positive indicator for the formyl group.
Key Differentiator Broad O-H Stretch (Carboxylic Acid)Present (very broad band from 3300-2500 cm⁻¹)The absence of this broad absorption in the target spectrum confirms the complete conversion of the carboxylic acid to the methyl ester.[19]
Carbonyl (C=O) Region Two distinct C=O peaks expected: Aldehyde (~1690 cm⁻¹) and Ester (~1720 cm⁻¹)One C=O peak expected: Carboxylic Acid Dimer (~1700 cm⁻¹)The presence of two sharp carbonyl peaks in the expected regions is strong evidence for the target molecule. A single, broader peak could indicate the presence of the acid impurity.
C-O Stretches Strong ester C-O stretches at ~1280 and ~1110 cm⁻¹C-O stretch from the carboxylic acid (~1300 cm⁻¹)The characteristic "Rule of Three" ester pattern provides another point of confirmation.[6]

This comparative logic demonstrates the self-validating power of the technique. The presence of all predicted peaks for the target molecule and the simultaneous absence of key peaks from plausible impurities provides a high degree of confidence in the sample's structural integrity and purity.

Conclusion

Validating the structure of a molecule like Methyl 6-Formyl-2-methoxynicotinate is a critical quality control step in any research or development pipeline. As demonstrated, FTIR spectroscopy, when applied with a rigorous, scientifically-grounded approach, offers an exceptionally powerful tool for this purpose. By combining theoretical prediction with a meticulous experimental workflow and comparative data analysis, researchers can rapidly and confidently confirm the presence of all requisite functional groups. This ensures that the material proceeding to subsequent stages of development is, indeed, the correct molecule, thereby safeguarding the integrity of the entire research endeavor.

References

  • IR Spectroscopy Tutorial: Aldehydes. Michigan State University Department of Chemistry. [Online]. Available: [Link]

  • FT-IR sample preparation. Northern Illinois University Department of Chemistry and Biochemistry. [Online]. Available: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Online]. Available: [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Online]. Available: [Link]

  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine.Journal of the Chemical Society. (This is an older reference, but the fundamental assignments are valid. A general link to a relevant journal might be more stable). A representative modern discussion can be found in various spectroscopy resources.
  • Li, W., et al. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Advances. [Online]. Available: [Link]

  • Sample Preparation for FTIR Analysis. (2024). Drawell. [Online]. Available: [Link]

  • Why are there two C-H spectra for the aldehyde proton in IR? (2014). ResearchGate. [Online]. Available: [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Online]. Available: [Link]

  • IR Spectroscopy Tutorial: Esters. Michigan State University Department of Chemistry. [Online]. Available: [Link]

  • Mohan, S., & Murugan, R. (1992). Infrared Spectral Studies of Some Substituted Pyridines.Indian Journal of Pure & Applied Physics. (A general link to the journal is provided as direct access may vary).
  • FTIR Functional Group Database Table. (2026). InstaNANO. [Online]. Available: [Link]

  • Kline, C. H., & Turkevich, J. (1945). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics. [Online]. Available: [Link]

  • IR spectra of ring vibrations of pyridine adsorbed on sulfate-free TiO2–Al2O3 samples. (2000). ResearchGate. [Online]. Available: [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Online]. Available: [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Online]. Available: [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024). Labindia Analytical. [Online]. Available: [Link]

  • Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach in the Polymer/Plastic Thermal Decomposition I. Indonesian Journal of Science & Technology. [Online]. Available: [Link]

  • Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. [Online]. Available: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research. [Online]. Available: [Link]

  • FTIR di†erence spectra of methoxy species formed by methanol... (n.d.). ResearchGate. [Online]. Available: [Link]

  • FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic...). (2017). ResearchGate. [Online]. Available: [Link]

  • Summary of the peak location and shape of the IR bands of the main chemical functional groups... (2021). ResearchGate. [Online]. Available: [Link]

  • FTIR spectra of samples before and after chemical treatments. (2018). ResearchGate. [Online]. Available: [Link]

  • Characteristic FTIR transmittance peak and their assignments. (n.d.). ResearchGate. [Online]. Available: [Link]

  • How to Interpret FTIR result? (2011). ResearchGate. [Online]. Available: [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. [Online]. Available: [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Online]. Available: [Link]

  • What does a "Pyridine- FTIR analysis" can tell me? (2014). ResearchGate. [Online]. Available: [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Online]. Available: [Link]

  • Wójcicki, K., et al. (2019). Use of FTIR Spectroscopy and Chemometrics with Respect to Storage Conditions of Moldavian Dragonhead Oil. Molecules. [Online]. Available: [Link]

  • Kim, D. K., et al. (2001). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Journal of Heterocyclic Chemistry. [Online]. Available: [Link]

  • Pura, A., et al. (2001). Shift in FTIR spectrum patterns in methomyl-exposed rat spleen cells. Science of The Total Environment. [Online]. Available: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). environmentclearance.nic.in. [Online]. Available: [Link]

  • El-Bakatoushi, F., et al. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Nutrition. [Online]. Available: [Link]

  • FTIR spectra of 6F (a), ethoxylated 6F (b) and ethoxylated 6F diacrylate (c). (2015). ResearchGate. [Online]. Available: [Link]

Sources

Validation

Benchmarking catalytic efficiency using Methyl 6-Formyl-2-methoxynicotinate as a substrate

An in-depth technical analysis and benchmarking guide for the catalytic functionalization of highly functionalized pyridine intermediates. Executive Summary Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and benchmarking guide for the catalytic functionalization of highly functionalized pyridine intermediates.

Executive Summary

Methyl 6-formyl-2-methoxynicotinate (CAS: 2514958-11-1) is a critical, highly functionalized intermediate utilized in the synthesis of acylsulfonamide KAT6A inhibitors—a promising class of epigenetic therapeutics targeting acute myeloid leukemia and solid tumors[1].

From a catalytic perspective, this substrate presents a significant chemoselectivity challenge. The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing C3-methyl ester, makes the C6-formyl group highly activated. During late-stage reductive amination to form the target secondary amine, the catalyst must selectively condense and reduce the imine intermediate without:

  • Prematurely reducing the aldehyde to an undesired carbinol (alcohol byproduct).

  • Hydrolyzing or reducing the sensitive C3-methyl ester.

  • Cleaving the C2-methoxy group.

This guide benchmarks three distinct catalytic modalities—Stoichiometric Hydride Reduction , Transition Metal Chemocatalysis (Ir-catalyzed) , and Biocatalysis (Imine Reductases) —providing drug development professionals with objective data and self-validating protocols to optimize Turn Over Number (TON), chemoselectivity, and process sustainability.

Mechanistic Pathway: The Amination Sequence

Regardless of the catalytic modality, the transformation follows a sequential condensation-reduction pathway. The critical divergence between methods lies in how the hydride is delivered to the transient imine versus the starting aldehyde.

Pathway A Methyl 6-Formyl-2-methoxynicotinate (Aldehyde) C Carbinolamine Intermediate A->C Condensation B Amine Nucleophile (e.g., Cyclopropylamine) B->C Condensation D Imine Intermediate C->D -H2O E Target Secondary Amine (KAT6A Precursor) D->E Catalytic Reduction

Caption: Mechanistic sequence for the reductive amination of the target substrate.

Benchmarking Catalytic Modalities

Baseline: Stoichiometric Hydride Reduction (NaBH(OAc)₃)

Historically utilized in the initial discovery phases of KAT6A inhibitors[1], sodium triacetoxyborohydride is a mild, standard reagent. However, it suffers from poor atom economy, generates stoichiometric boron and acetate waste (high E-factor), and poses significant scalability risks due to exothermic quenching requirements.

Alternative A: Chemocatalysis (Ir-Catalyzed Transfer Hydrogenation)

Transition metal catalysis utilizing half-sandwich Ir(III) complexes with ammonium formate offers a highly scalable alternative[2].

  • The Causality of Catalyst Selection: Because the C6-formyl group is highly activated, electron-rich Ir-H species will transfer hydrides too rapidly, directly reducing the aldehyde to an alcohol. By selecting an electron-poor Ir catalyst , the direct reduction is kinetically slowed, allowing the thermodynamic condensation of the imine to occur first. The Ir-center then selectively reduces the imine[2].

Alternative B: Biocatalysis (Imine Reductases - IREDs)

Imine reductases (IREDs) and Reductive Aminases (RedAms) are NADPH-dependent oxidoreductases that offer unparalleled chemoselectivity and green operating conditions[3].

  • The Causality of Process Design: IREDs strictly recognize the imine/iminium intermediate, completely eliminating the alcohol over-reduction pathway[3]. However, enzyme stability and substrate toxicity are limiting factors. By implementing a fed-batch substrate addition strategy, Turnover Numbers (TON) can be pushed beyond 48,000, making this highly competitive for API manufacturing[4].

Quantitative Performance Data

The following table summarizes the benchmarking data for the reductive amination of Methyl 6-formyl-2-methoxynicotinate with a standard primary amine (e.g., cyclopropylamine).

Performance MetricStoichiometric (NaBH(OAc)₃)Chemocatalysis (Ir-Transfer)Biocatalysis (IRED/RedAm)
Isolated Yield 75 - 82%85 - 92%> 90%
Chemoselectivity Moderate (Alcohol byproduct ~5%)High (Requires electron-poor Ir)Absolute (No alcohol formed)
Turnover Number (TON) N/A (Stoichiometric)1,000 - 5,000> 48,000
Turnover Frequency (TOF) N/A> 500 h⁻¹ ~ 150 - 300 h⁻¹
E-factor > 50 (High waste)10 - 20< 10 (Aqueous, green)
Scalability Limiter Exothermic quench, heavy metalsTrace metal scavenging (API limit)Enzyme cost, volumetric productivity

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs).

Protocol 1: Ir-Catalyzed Transfer Hydrogenation

Objective: Achieve >90% conversion using an electron-poor Ir(III) catalyst while suppressing alcohol formation.

  • Preparation: In a Schlenk flask under N₂, dissolve Methyl 6-formyl-2-methoxynicotinate (10 mmol) and cyclopropylamine (12 mmol) in anhydrous methanol (20 mL).

  • Catalyst & Hydride Source: Add an electron-poor half-sandwich Ir catalyst (e.g., [Cp*IrCl₂]₂ with a fluorinated ligand, 0.1 mol%) followed by ammonium formate (50 mmol). Rationale: Ammonium formate acts as both the hydrogen donor and a mild buffer to facilitate imine formation.

  • Reaction: Stir at 40 °C for 6 hours.

  • Self-Validating IPC: Pull a 10 µL aliquot at 2 hours, quench with 500 µL acetonitrile, and analyze via RP-HPLC (254 nm). Validation State: The system is validated if the peak area of the aldehyde (RT ~4.5 min) is <1% relative to the amine product (RT ~6.2 min), with the alcohol byproduct (RT ~5.1 min) remaining below 2%. If alcohol exceeds 2%, the Ir-catalyst is too electron-rich for this specific activated pyridine.

  • Workup: Concentrate under vacuum, partition between EtOAc and sat. NaHCO₃, and purify via silica pad to remove Ir traces.

Protocol 2: IRED-Catalyzed Reductive Amination (Fed-Batch)

Objective: Maximize TON (>48,000) using a coupled enzymatic cofactor recycling system.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.5). Add NADP⁺ (0.5 mM), D-glucose (250 mM), and Glucose Dehydrogenase (GDH, 10 U/mL). Rationale: GDH drives the thermodynamic equilibrium forward by continuously recycling NADP⁺ to NADPH, ensuring the IRED has a constant supply of reducing equivalents.

  • Enzyme Addition: Add the engineered IRED (e.g., 1 mg/mL lyophilized powder).

  • Fed-Batch Substrate Addition: To prevent enzyme denaturation from the highly reactive aldehyde, dose a solution of Methyl 6-formyl-2-methoxynicotinate (total 100 mmol) and cyclopropylamine (150 mmol) in DMSO (10% v/v final) continuously over 8 hours via a syringe pump.

  • Self-Validating IPC: Monitor the reactor's pH continuously. The GDH-driven oxidation of glucose to D-glucono-1,5-lactone (which hydrolyzes to gluconic acid) will naturally lower the pH. Validation State: The automatic titration of 1M NaOH to maintain pH 7.5 serves as a real-time, self-validating indicator that the cofactor recycling cascade is actively turning over. If base consumption stops, the cascade has stalled.

  • Workup: Adjust pH to 10 to ensure the amine is unprotonated, extract with MTBE (3 x 50 mL), dry over Na₂SO₄, and evaporate to yield the pure secondary amine.

Biocatalytic Cofactor Recycling Workflow

The success of the IRED protocol relies entirely on the efficiency of the GDH-coupled recycling loop, visualized below.

Biocatalysis Imine Imine Intermediate Amine Secondary Amine Imine->Amine Reduction IRED IRED Enzyme IRED->Imine NADPH NADPH NADP NADP+ NADPH->NADP Hydride Transfer NADP->NADPH Regeneration Glu D-Glucose GL D-Glucono-1,5-lactone Glu->GL Oxidation GDH GDH Enzyme GDH->Glu

Caption: IRED and GDH coupled cofactor recycling system for continuous amination.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-Formyl-2-methoxynicotinate

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 6-Formyl-2-methoxynicotinate (CAS No. 2514958-11-1).

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Methyl 6-Formyl-2-methoxynicotinate (CAS No. 2514958-11-1). The procedures outlined herein are grounded in established principles of laboratory safety and chemical waste management, designed to protect personnel, ensure regulatory compliance, and maintain experimental integrity.

Hazard Assessment and Chemical Profile

  • Pyridine Core: The nicotinate structure is a pyridine derivative. Pyridines and their derivatives are known to be irritants to the skin and respiratory system.[1][2] Absorption through the skin can lead to systemic effects, and many are flammable liquids with pungent odors.[1][2][3]

  • Aldehyde Group (-Formyl): The aldehyde functional group introduces significant reactivity and potential hazards. Aldehydes are often irritants, sensitizers, and can possess toxic properties.[4][5] They are reactive towards amines, strong acids, and oxidizing agents.[4]

  • Nicotinate Ester: Similar ester compounds are documented as skin and eye irritants.[6][7]

Based on this analysis, Methyl 6-Formyl-2-methoxynicotinate must be handled as a hazardous chemical with potential for irritation, toxicity, and reactivity. All disposal procedures should assume the material is a regulated hazardous waste.

Personal Protective Equipment (PPE) for Waste Handling

Direct contact and inhalation must be avoided during all stages of handling and disposal. The following PPE is mandatory.

PPE Item Specification Rationale
Gloves Chemically resistant nitrile gloves.To prevent skin contact and absorption, which is a known risk for pyridine derivatives.[1][2]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of liquid waste or contact with contaminated solids.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Ventilation Work within a certified chemical fume hood.To prevent inhalation of potentially harmful vapors, a primary risk associated with pyridines and aldehydes.[2]

Waste Segregation and Containment Protocol

Proper segregation at the point of generation is critical to ensure safe storage and compliant disposal. Never mix incompatible waste streams.

Step 1: Identify the Waste Stream Categorize the waste containing Methyl 6-Formyl-2-methoxynicotinate:

  • Neat or Concentrated Material: Unused or expired pure compound.

  • Reaction Mixtures: Quenched solutions from chemical synthesis.

  • Aqueous Waste: Dilute aqueous solutions from extractions or washes.

  • Contaminated Solid Waste: Items such as gloves, pipette tips, absorbent paper, and silica gel.[4]

Step 2: Select the Appropriate Waste Container

  • Use only approved, chemically compatible hazardous waste containers (e.g., glass or high-density polyethylene for liquids).[2]

  • Ensure containers are in good condition with secure, sealing lids.

  • For liquid waste, containers must be placed in secondary containment to prevent spills.[4]

Step 3: Collect and Store the Waste

  • Liquid Waste (Reaction Mixtures, Aqueous Waste):

    • Ensure all reactions are fully quenched before designating the mixture as waste.[4]

    • Collect the liquid in a designated hazardous waste container.

    • Keep the container tightly closed except when actively adding waste.[4]

    • Segregate this waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.[4]

  • Solid Waste (Contaminated Labware):

    • Collect all contaminated solid items in a designated solid chemical waste container, typically a lined, puncture-resistant box or a durable plastic drum.

    • Do not dispose of these items in regular trash.

Step 4: Labeling and Accumulation

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 6-Formyl-2-methoxynicotinate" and any other constituents.

    • The approximate concentration or percentage of each component.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the sealed and labeled containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][8] Adhere to your institution's limits on waste volume and storage time in the SAA.[4][8]

Spill Management Procedures

In the event of a spill, prioritize personnel safety.

  • Small Spill:

    • Alert personnel in the immediate vicinity.

    • Wearing the appropriate PPE (see table above), absorb the spill with an inert material like vermiculite, sand, or a chemical spill pillow.

    • Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous solid waste.[4]

    • Clean the spill area with soap and water.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

    • Prevent entry into the affected area.

Formal Disposal Workflow

The final disposal of Methyl 6-Formyl-2-methoxynicotinate must be conducted through your institution's certified hazardous waste management program, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[9]

Step-by-Step Disposal Protocol:

  • Container Check: Once a waste container is approximately 80% full, ensure the lid is securely fastened and the label is accurate and complete.

  • Request Pickup: Follow your institution's specific procedure to request a waste pickup from your laboratory's SAA. This is typically managed by the EHS department.[4]

  • Documentation: Ensure all necessary paperwork or electronic logs are completed to maintain a "cradle-to-grave" record of the waste, as required by RCRA.

  • Transfer: Trained EHS personnel will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed hazardous waste disposal vendor.[8]

The disposal workflow is visualized in the diagram below.

G Disposal Workflow for Methyl 6-Formyl-2-methoxynicotinate A Waste Generation (Neat, Solution, Solid) B Wear Full PPE (Gloves, Goggles, Lab Coat, Fume Hood) A->B ALWAYS N Spill Occurs A->N C Segregate Waste Stream B->C D Contaminated Solids (Gloves, Tips) C->D Solids E Liquid Waste (Quenched Reactions, Aqueous) C->E Liquids C->N F Collect in Lined Solid Waste Container D->F G Collect in Sealed Liquid Waste Container E->G H Label Container: 'Hazardous Waste' + Contents F->H G->H I Store in Satellite Accumulation Area (SAA) H->I J Container Full? I->J I->N J->I No K Request EHS Pickup J->K Yes L Transfer to Central Accumulation Area (CAA) K->L M Final Disposal by Licensed Vendor L->M O Follow Spill Management Protocol N->O Yes O->A Restart Process with Spill Waste

Caption: Decision workflow for safe disposal of chemical waste.

Advanced Topic: In-Laboratory Deactivation (Expert Use Only)

For facilities with the appropriate engineering controls and EHS approval, the aldehyde functionality can be deactivated via oxidation to the corresponding, and typically less hazardous, carboxylic acid.[10] This may reduce the hazardous characteristics of the waste but does not necessarily render it non-hazardous.

Disclaimer: This procedure must be validated and approved by your institution's EHS department before implementation. The treated waste must still be tested and designated appropriately.

Potential Oxidation Protocol:

  • In a fume hood, dilute the aldehyde-containing waste with a suitable solvent.

  • Slowly add an oxidizing agent (e.g., potassium permanganate solution, hydrogen peroxide) under controlled temperature conditions.

  • Monitor the reaction for completion (e.g., via TLC or LC-MS).

  • Quench any remaining oxidizing agent.

  • The final aqueous solution must be pH neutralized and collected as hazardous waste pending analysis.

This approach can be a valuable part of a waste minimization program but requires a high level of chemical expertise and regulatory oversight.[8][10]

References

  • Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Labor
  • PYRIDINE Safety Data Sheet.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Focus on: Treatment by Aldehyde Deactivation.
  • Pyridine ACS Safety D
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Resource Conservation and Recovery Act (RCRA)
  • Pyridine: Properties, Uses, and Safety Guidelines You Must Know. Chemex.
  • Steps in Complying with Regul
  • In-Laboratory Treatment of Chemical Waste. University of Ottawa Safety & Risk Services.
  • Aldehyde Disposal. WasteWise.
  • Methyl nicotinate SAFETY D
  • Methyl 6-methylnicotinate SAFETY D
  • 2-Methoxynicotinic Acid SAFETY D

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling Methyl 6-Formyl-2-methoxynicotinate

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logisti...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling Methyl 6-Formyl-2-methoxynicotinate. This is not merely a checklist, but a framework for building a culture of safety and excellence in your laboratory.

Immediate Hazard Assessment

Anticipated GHS Hazard Classifications

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3GHS07WarningH335: May cause respiratory irritation

This table is a synthesis of data from similar chemical structures and should be considered a baseline for safe handling.[2][5][6][7]

Engineering Controls: Your First Line of Defense

Personal protective equipment is crucial, but it should never be the sole line of defense. Engineering controls are designed to minimize your exposure to the chemical in the first place.

  • Chemical Fume Hood: All handling of Methyl 6-Formyl-2-methoxynicotinate, from weighing to preparing solutions, must be conducted inside a properly functioning and certified chemical fume hood.[8][9][10] This is non-negotiable as it will protect you from inhaling potentially harmful vapors.[8]

  • Ventilation: Ensure your laboratory has adequate general ventilation.[8][11][12]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from your workspace.[10][11]

Personal Protective Equipment (PPE): A Detailed Protocol

The following PPE is mandatory when handling Methyl 6-Formyl-2-methoxynicotinate. Remember, PPE is most effective when used correctly and consistently.

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are essential to protect your eyes from splashes.[9][13] Standard safety glasses do not provide adequate protection.

    • Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when working with a heated solution, a face shield should be worn in addition to chemical splash goggles.[13]

  • Skin and Body Protection:

    • Laboratory Coat: A fully buttoned, long-sleeved lab coat is required to protect your skin and clothing from contamination.[8][9]

    • Gloves: Nitrile gloves are a suitable choice for handling this type of compound, offering good resistance to a range of chemicals.[8][9] Always check the manufacturer's glove compatibility chart for specific breakthrough times. It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Never reuse disposable gloves.

  • Respiratory Protection:

    • Under normal conditions of use within a chemical fume hood, a respirator should not be necessary.[14] However, if you are performing a procedure with a high potential for aerosolization and are not using a fume hood, or if you experience any respiratory irritation, a NIOSH-approved respirator may be required.[10][14] Use of a respirator necessitates enrollment in a respiratory protection program, including medical clearance and fit testing.[10]

Step-by-Step Operational and Disposal Plan

A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.

Workflow for Handling Methyl 6-Formyl-2-methoxynicotinate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_gather Gather Materials prep_hood->prep_gather handle_weigh Weigh Compound in Hood prep_gather->handle_weigh Proceed to Handling handle_dissolve Prepare Solution in Hood handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Sources

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